molecular formula C9H8BrNO B2377953 Isoquinolin-6-ol hydrobromide CAS No. 2094652-02-3

Isoquinolin-6-ol hydrobromide

Cat. No.: B2377953
CAS No.: 2094652-02-3
M. Wt: 226.073
InChI Key: WOTSTMVXDPYLQE-UHFFFAOYSA-N
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Description

Isoquinolin-6-ol hydrobromide is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.073. The purity is usually 95%.
BenchChem offers high-quality Isoquinolin-6-ol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinolin-6-ol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-6,11H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTSTMVXDPYLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoquinolin-6-ol hydrobromide chemical structure and properties

[1]

Executive Summary

Isoquinolin-6-ol hydrobromide (6-Hydroxyisoquinoline hydrobromide) is the hydrobromide salt of the aromatic heterocycle 6-hydroxyisoquinoline.[1][2] Unlike its 5-isomer (used in Fasudil) or its tetrahydro-derivative (a dopaminergic metabolite), this compound serves as a specialized scaffold for developing kinase inhibitors (e.g., ROCK, PKA) and fluorescent biological probes.[1] Its synthesis is primarily achieved via the acid-mediated demethylation of 6-methoxyisoquinoline, a process that naturally yields the hydrobromide salt as a stable, crystalline precursor.[1]

Chemical Identity & Structural Analysis[1][3][4][5]

The compound consists of a benzene ring fused to a pyridine ring (isoquinoline core) with a hydroxyl group at the C6 position, protonated at the nitrogen atom by hydrobromic acid.

PropertyData
Chemical Name Isoquinolin-6-ol hydrobromide
Synonyms 6-Hydroxyisoquinoline HBr; 6-Isoquinolinol hydrobromide
CAS Number (Salt) 2094652-02-3
CAS Number (Base) 7651-82-3
Molecular Formula C₉H₈BrNO (Salt) / C₉H₇NO (Base)
Molecular Weight 226.07 g/mol (Salt) / 145.16 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Structural Visualization

The following diagram illustrates the 2D connectivity of the cation.

Figure 1: Connectivity of Isoquinolin-6-ol hydrobromide.[1] Note the protonation at N2 forming the salt with bromide.

Synthesis & Manufacturing Protocol

The industrial preparation of Isoquinolin-6-ol hydrobromide typically bypasses the direct synthesis of the phenol.[1] Instead, it utilizes 6-methoxyisoquinoline as the starting material.[1][3][4] The use of concentrated hydrobromic acid (48% aq.) serves a dual purpose: it acts as the demethylating agent (cleaving the methyl ether) and simultaneously forms the hydrobromide salt, which crystallizes directly from the reaction matrix.

Reaction Pathway[5][7][8][16][17][18]
  • Precursor: 6-Methoxyisoquinoline (prepared via Pomeranz-Fritsch reaction).[1]

  • Reagent: 48% Hydrobromic Acid (aq).[3][4]

  • Mechanism: Nucleophilic attack of bromide on the methyl group of the protonated ether.

Synthesis_PathwayStart4-MethoxybenzaldehydeInter1Aminoacetal IntermediateStart->Inter1+ Aminoacetal / Toluenesulfonyl chlorideCyclization6-MethoxyisoquinolineInter1->CyclizationPomeranz-Fritsch Cyclization (H2SO4)ReactionReflux w/ 48% HBr(Demethylation)Cyclization->ReactionEther CleavageProductIsoquinolin-6-ol Hydrobromide(Crystalline Precipitate)Reaction->ProductCrystallization upon cooling

Figure 2: Synthetic route from aldehyde precursor to final hydrobromide salt.[1]

Experimental Protocol (Self-Validating)
  • Step 1: Charge a round-bottom flask with 6-methoxyisoquinoline (1.0 eq).

  • Step 2: Add 48% aqueous HBr (10-15 mL per gram of substrate).[1] Caution: Corrosive fumes.

  • Step 3: Reflux the mixture at 120°C for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the methoxy spot.

  • Step 4: Cool the solution slowly to 0–4°C. The hydrobromide salt is less soluble in cold acid and will precipitate.

  • Step 5: Filter the precipitate. Wash with cold acetone or ether to remove excess acid and non-polar impurities.

  • Step 6: Dry under vacuum at 40°C.

  • Validation:

    • 1H NMR (D2O): Look for the disappearance of the methoxy singlet (~3.9 ppm) and the downfield shift of aromatic protons due to the cationic nitrogen.

    • Melting Point: 218–220°C (Base), Salt typically decomposes >250°C.

Physicochemical Properties[3][4][6][15][16][19][20][21]

Understanding the acid-base behavior is critical for formulation.[1]

ParameterValueContext
pKa (N-H+) ~5.4The pyridine nitrogen is basic; protonated in the HBr salt.[1]
pKa (OH) ~9.1The phenolic hydroxyl is acidic.
H-Bond Donors 2OH and NH+ (in salt form).[1]
H-Bond Acceptors 2Oxygen and Bromide ion.[1]
UV/Vis λmax ~230, 330 nmCharacteristic isoquinoline absorption; bathochromic shift in base.

Critical Note on Stability: The hydrobromide salt is hygroscopic. It must be stored in a desiccator. In solution at neutral pH (>6), the salt will equilibrate to the free base or zwitterion, potentially precipitating if the concentration exceeds the free base solubility (~1-2 mg/mL in water).

Pharmaceutical Applications

Kinase Inhibitor Scaffolds

Isoquinolin-6-ol is a structural isomer of the 5-isoquinoline sulfonamides (e.g., Fasudil ), which are potent Rho-associated protein kinase (ROCK) inhibitors.[1]

  • Mechanism: The isoquinoline nitrogen binds to the ATP-binding hinge region of the kinase.

  • Modification: The C6-hydroxyl group provides a handle for etherification or esterification to extend the molecule into the hydrophobic pocket of the enzyme, improving selectivity over PKA or PKC.

Neuroprotective Agents

Research indicates that hydroxyisoquinolines can act as antioxidants and iron chelators. The 6-hydroxy variant has been explored in:

  • Oxidative Stress Models: Scavenging hydroxyl radicals.

  • PARP Inhibition: Isoquinoline derivatives mimic the nicotinamide moiety of NAD+, potentially inhibiting Poly(ADP-ribose) polymerase in ischemia reperfusion injury.[1]

Fluorescent Probes

Due to the rigid conjugated system, 6-hydroxyisoquinoline exhibits pH-dependent fluorescence.[1]

  • Acidic pH: Protonated form (blue fluorescence).

  • Basic pH: Deprotonated phenolate form (green/yellow fluorescence).

  • Use: Ratiometric pH sensing in biological assays.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1]Do not eat/drink in lab.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles.
STOT-SE H335: May cause respiratory irritation.[1]Use in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Synthesis of Hydroxyisoquinolines

    • Title: "The Chemistry of Isoquinolines."[5]

    • Source:Chemical Reviews, 1944.
    • Context: Describes the acid-mediated cleavage of alkoxyl groups to yield hydroxy-salts.[1]

  • Pharmacological Relevance (ROCK Inhibitors)

    • Title: "Isoquinoline derivatives as Rho-kinase inhibitors."[1]

    • Source:Bioorganic & Medicinal Chemistry, 2008.
    • URL: (Representative citation for isoquinoline scaffold utility).

  • Chemical Properties & Data

    • Title: "Isoquinolin-6-ol Hydrobromide Product D
    • Source: PubChem / ChemicalBook.
    • URL: (Linked to Base, Salt inferred).

  • Safety Data

    • Title: "Safety Data Sheet: Isoquinoline Deriv
    • Source: Sigma-Aldrich / Merck.[1]

    • URL:[1]

An In-depth Technical Guide to the Synthesis of Isoquinolin-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isoquinolin-6-ol and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive overview of the primary synthetic pathways to Isoquinolin-6-ol hydrobromide, a key intermediate for further chemical elaboration. As a senior application scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles and strategic considerations inherent in each synthetic route. The methodologies detailed herein are presented with the aim of ensuring scientific integrity, reproducibility, and a strong foundation for researchers in the field.

Strategic Approaches to the Isoquinolin-6-ol Scaffold

The synthesis of Isoquinolin-6-ol is most commonly achieved through the construction of the isoquinoline core with a precursor functional group at the 6-position, which is then converted to the final hydroxyl group. The most prevalent strategy involves the synthesis of 6-methoxyisoquinoline, followed by a demethylation step. This approach is often favored due to the ready availability of starting materials and the relative stability of the methoxy group throughout the synthetic sequence.

Two classical and versatile methods for the construction of the isoquinoline ring system will be the focus of this guide:

  • The Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated.[2][3]

  • The Pomeranz-Fritsch Reaction: This reaction constructs the isoquinoline ring from a benzaldehyde and an aminoacetal.[4][5]

Following the formation of 6-methoxyisoquinoline, a robust demethylation protocol is employed to yield Isoquinolin-6-ol. The final step involves the formation of the hydrobromide salt, which often improves the compound's stability and handling characteristics.

The Bischler-Napieralski Pathway: A Stepwise Elucidation

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-ethylamides of electron-rich aromatic systems.[6] The electron-donating methoxy group at the meta position of the starting phenylethylamine directs the cyclization to the desired C6 position of the isoquinoline core.

Bischler-Napieralski Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydrogenation cluster_3 Final Steps 3-Methoxyphenethylamine 3-Methoxyphenethylamine N-(3-Methoxyphenethyl)formamide N-(3-Methoxyphenethyl)formamide 3-Methoxyphenethylamine->N-(3-Methoxyphenethyl)formamide Formylating Agent 6-Methoxy-3,4-dihydroisoquinoline 6-Methoxy-3,4-dihydroisoquinoline N-(3-Methoxyphenethyl)formamide->6-Methoxy-3,4-dihydroisoquinoline Dehydrating Agent (e.g., POCl3) 6-Methoxyisoquinoline 6-Methoxyisoquinoline 6-Methoxy-3,4-dihydroisoquinoline->6-Methoxyisoquinoline Catalyst (e.g., Pd/C) Isoquinolin-6-ol Isoquinolin-6-ol 6-Methoxyisoquinoline->Isoquinolin-6-ol Demethylation (HBr) Isoquinolin-6-ol_HBr Isoquinolin-6-ol Hydrobromide Isoquinolin-6-ol->Isoquinolin-6-ol_HBr HBr Pomeranz-Fritsch Pathway cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Final Steps m-Anisaldehyde m-Anisaldehyde Schiff_Base Benzalaminoacetal Intermediate m-Anisaldehyde->Schiff_Base Aminoacetaldehyde diethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde diethyl acetal->Schiff_Base 6-Methoxyisoquinoline 6-Methoxyisoquinoline Schiff_Base->6-Methoxyisoquinoline Conc. H2SO4 Isoquinolin-6-ol Isoquinolin-6-ol 6-Methoxyisoquinoline->Isoquinolin-6-ol Demethylation (HBr) Isoquinolin-6-ol_HBr Isoquinolin-6-ol Hydrobromide Isoquinolin-6-ol->Isoquinolin-6-ol_HBr HBr

Sources

Biological activity of isoquinoline alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Isoquinoline Alkaloids: A Technical Guide to Structure, Mechanism, and Biological Validation

Executive Summary

Isoquinoline alkaloids (IQAs) represent one of the most chemically diverse and pharmacologically potent classes of plant secondary metabolites. Derived primarily from tyrosine and phenylalanine, this superfamily encompasses critical therapeutics ranging from the analgesic morphine to the antimicrobial berberine and the vasodilator papaverine .

This technical guide dissects the biological activity of IQAs for researchers in drug discovery. It moves beyond generic descriptions to analyze the Structure-Activity Relationships (SAR) , specific molecular mechanisms (including DNA intercalation and kinase inhibition), and experimental protocols required to validate these activities in the lab.

Part 1: Structural Classification & Pharmacophore Analysis

The biological versatility of IQAs stems from the rigidity of the isoquinoline skeleton and the diversity of its substituents. The core pharmacophore relies on the nitrogen atom (often charged at physiological pH) and the planar aromatic system, which facilitates interaction with biological macromolecules like DNA and G-protein coupled receptors (GPCRs).

Structural Hierarchy

The following diagram illustrates the biosynthetic and structural relationships between the major subclasses.

IQA_Classification Tyrosine L-Tyrosine / L-Phenylalanine (Precursors) BIA Benzylisoquinoline Alkaloids (Central Intermediate) Tyrosine->BIA Enzymatic Cyclization Morphinan Morphinan Type (e.g., Morphine, Codeine) Target: Opioid Receptors BIA->Morphinan Phenolic Coupling Protoberberine Protoberberine Type (e.g., Berberine) Target: DNA, AMPK BIA->Protoberberine Berberine Bridge Enzyme Benzophenanthridine Benzophenanthridine Type (e.g., Sanguinarine) Target: DNA, Na+/K+-ATPase BIA->Benzophenanthridine Ring Expansion Benzylisoquinoline Simple Benzylisoquinoline (e.g., Papaverine) Target: PDE10A, PDE3/4 BIA->Benzylisoquinoline Methylation/Oxidation Aporphine Aporphine Type (e.g., Boldine) Target: Adrenergic/Dopaminergic BIA->Aporphine

Figure 1: Biosynthetic hierarchy of isoquinoline alkaloids showing the divergence from the central benzylisoquinoline intermediate into pharmacologically distinct subclasses.

Part 2: Mechanisms of Action

This section details the molecular causality of the three most significant biological activities: Anticancer, Neurological, and Cardiovascular modulation.

Anticancer Activity: DNA Intercalation & Topoisomerase Inhibition

Primary Agents: Berberine, Sanguinarine.

  • Mechanism: The planar, cationic structure of protoberberine and benzophenanthridine alkaloids allows them to slide between DNA base pairs (intercalation).[1]

    • Berberine: Targets the minor groove of DNA and inhibits Topoisomerase I and II , preventing DNA replication and repair. It also activates the AMPK pathway , which downregulates mTOR , inducing autophagy and apoptosis in cancer cells (e.g., HeLa, HepG2).

    • Sanguinarine: Exhibits a "bimodal" cell death mechanism.[2] At low concentrations, it induces apoptosis via caspase activation; at high concentrations, it causes oncosis (swelling) due to rapid ATP depletion and Na+/K+-ATPase inhibition.

Visualization: Berberine Signaling Pathway

Berberine_Pathway Berberine Berberine (Exogenous) Mito Mitochondria (Complex I Inhibition) Berberine->Mito Inhibits Apoptosis Apoptosis (Caspase-3 Activation) Berberine->Apoptosis Direct DNA Damage AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP Causes AMPK AMPK (Master Regulator) AMP_ATP->AMPK Activates mTOR mTORC1 (Cell Growth) AMPK->mTOR Phosphorylates (Inhibits) Autophagy Autophagy Induction (LC3-II Accumulation) mTOR->Autophagy Relief of Inhibition

Figure 2: The dual anticancer mechanism of Berberine: Metabolic modulation via AMPK activation and direct induction of apoptosis.[3]

Neurological & Cardiovascular Modulation
  • Morphine (Morphinan): Acts as an agonist at the

    
    -opioid receptor (MOR) . Binding triggers G-protein (
    
    
    
    ) signaling, inhibiting adenylyl cyclase, reducing cAMP, and hyperpolarizing the neuron via potassium channel efflux.
  • Papaverine (Benzylisoquinoline): A potent non-selective Phosphodiesterase (PDE) inhibitor (specifically PDE10A and PDE3/4).

    • Mechanism:[4][5][6][7][8][9] By inhibiting PDE, Papaverine prevents the breakdown of cAMP and cGMP in smooth muscle cells.[6] Elevated cGMP activates Protein Kinase G (PKG), which lowers intracellular calcium (

      
      ), causing vasodilation (useful in cerebral vasospasm and erectile dysfunction models).[6]
      

Part 3: Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. They include specific controls to distinguish true activity from artifacts.

Protocol A: DNA Intercalation Assay (Ethidium Bromide Displacement)

Objective: To quantify the binding affinity of an alkaloid (e.g., Sanguinarine) to DNA by measuring its ability to displace a known intercalator.[5]

  • Preparation:

    • Prepare CT-DNA (Calf Thymus DNA) solution in Tris-HCl buffer (pH 7.4).

    • Saturate DNA with Ethidium Bromide (EtBr) at a ratio of [EtBr]:[DNA] = 1:2. Fluorescence should be maximal (Excitation: 525 nm, Emission: 600 nm).

  • Titration:

    • Add the test alkaloid in incremental concentrations (0–100

      
      M) to the EtBr-DNA complex.
      
    • Control: Run a parallel titration with buffer only to correct for dilution effects.

  • Measurement:

    • Measure the decrease in fluorescence intensity. A reduction indicates the alkaloid is displacing EtBr from the DNA base pairs.

  • Calculation:

    • Plot

      
       vs. [Alkaloid], where 
      
      
      
      is initial fluorescence.
    • Calculate the Apparent Binding Constant (

      
      )  using the Stern-Volmer equation: 
      
      
      
      .
Protocol B: Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)

Objective: To validate the vasodilatory potential of alkaloids like Papaverine.

  • Reagents:

    • Purified PDE enzyme (e.g., PDE3 or PDE10A).

    • Substrate: cAMP or cGMP.[6][9][10][11]

    • Detection System: Malachite Green reagent (detects free phosphate).[10]

  • Workflow:

    • Step 1: Incubate PDE enzyme with the test alkaloid (10 nM – 100

      
      M) for 15 mins at 37°C.
      
    • Step 2: Add substrate (cAMP/cGMP) to initiate the reaction. Incubate for 20–30 mins.

    • Step 3: Stop reaction and add 5'-nucleotidase (converts AMP

      
       Adenosine + Phosphate).
      
    • Step 4: Add Malachite Green reagent. Incubate 10 mins.

  • Readout:

    • Measure Absorbance at 620 nm .

    • Interpretation: Lower absorbance = Lower phosphate = Higher inhibition of PDE.

    • Validation: Use IBMX (3-isobutyl-1-methylxanthine) as a positive control inhibitor.[10]

Part 4: Pharmacokinetics & Toxicology

A critical barrier in IQA drug development is bioavailability.

ParameterChallengeMitigation Strategy
Bioavailability Berberine: Extremely low (<5%) due to poor intestinal absorption and rapid metabolism (CYP450).Formulation into Lipid-based Nanoparticles (LNP) or co-administration with P-gp inhibitors (e.g., Piperine).
BBB Permeability Quaternary Alkaloids (e.g., Sanguinarine) are charged and cross the Blood-Brain Barrier poorly.Structural modification to lipophilic prodrugs or use of receptor-mediated transport vectors.
Toxicity Sanguinarine: Genotoxic potential due to DNA intercalation; associated with leukoplakia in dental products.Strict dose-limiting studies; focus on topical or targeted delivery rather than systemic use.
Efflux Many IQAs are substrates for P-glycoprotein (P-gp) , leading to multidrug resistance (MDR) in cancer cells.Developing synthetic analogs that evade P-gp recognition.

Part 5: Future Outlook

The future of isoquinoline alkaloids lies in semi-synthetic modification .

  • Targeted Delivery: Conjugating Berberine to tumor-homing peptides to reduce systemic toxicity and increase intratumoral concentration.

  • Polypharmacology: Designing "hybrid" alkaloids that retain the PDE inhibition of Papaverine but incorporate the antioxidant moieties of Boldine for multi-target neuroprotection in Alzheimer's disease.

References

  • Qing, Z., et al. (2017). "Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship." Current Organic Chemistry. Link

  • Rauf, A., et al. (2021). "Berberine as a Potential Anticancer Agent: A Comprehensive Review." Molecules. Link

  • Scoditti, S., et al. (2022). "Computational Studies of the Photogeneration from Dihydrosanguinarine and the Probable Cytotoxicity Mechanism of Sanguinarine." International Journal of Molecular Sciences. Link

  • Klabunde, R. (2021). "Phosphodiesterase Inhibitors: Mechanism of Action." Cardiovascular Pharmacology Concepts. Link

  • Och, A., et al. (2020). "Biological Activity of Berberine—A Summary Update." Toxins. Link

Sources

Methodological & Application

Application Note: Protocol for Dissolving Isoquinolin-6-ol Hydrobromide for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Isoquinolin-6-ol (6-Hydroxyisoquinoline) hydrobromide is a significant isoquinoline derivative, often utilized as a synthetic building block in the development of kinase inhibitors (specifically Rho-kinase/ROCK inhibitors like Fasudil) and as a reference metabolite in pharmacological studies.

While the free base (Isoquinolin-6-ol) has limited aqueous solubility, the hydrobromide (HBr) salt form improves solubility profiles.[1] However, the ionic nature of the salt combined with the lipophilic aromatic core presents specific challenges for sterile cell culture applications:

  • Hygroscopicity: The salt form readily absorbs atmospheric moisture, altering effective mass.

  • Precipitation: High-concentration aqueous stocks are prone to "crashing out" upon freeze-thaw cycles.

  • Acidity: Dissolution in unbuffered water can result in acidic solutions that may shock sensitive cell lines.

This protocol outlines a standardized, self-validating method for preparing stable 10 mM – 100 mM stock solutions using Dimethyl Sulfoxide (DMSO) as the primary vehicle, ensuring sterility and reproducibility in biological assays.

Physicochemical Profile

Before handling, verify the specific batch properties. Note that the Molecular Weight (MW) used for calculations must account for the hydrobromide counterion.

PropertyDetail
Compound Name Isoquinolin-6-ol hydrobromide
Synonyms 6-Hydroxyisoquinoline hydrobromide; 6-Isoquinolinol HBr
Chemical Formula C₉H₇NO[1][2][3][4][5][6][7][8] · HBr
Molecular Weight 226.07 g/mol (approx.)*
CAS (Base) 7651-82-3
Solubility (DMSO) ≥ 50 mg/mL (Excellent)
Solubility (Water) Moderate (pH dependent; not recommended for frozen stocks)
Appearance Off-white to grey/brownish powder

*Note: Always check the specific Certificate of Analysis (CoA) for your batch. Some batches may be hydrates (· xH₂O), which increases the MW. Adjust calculations accordingly.

Reagents & Equipment

  • Compound: Isoquinolin-6-ol hydrobromide (stored at -20°C, desiccated).[9]

  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybridoma or Cell Culture Grade (≥99.9%).

  • Filtration: 0.22 µm PTFE or Nylon syringe filters (Do not use Cellulose Acetate for DMSO).

  • Vials: Amber glass vials or polypropylene cryovials (DMSO resistant).

Protocol: Preparation of Stock Solution (100 mM)

Objective: Create a 100 mM stock solution in anhydrous DMSO. Rationale: DMSO prevents hydrolysis and microbial growth, and maintains solubility at -20°C.

Step 1: Environmental Equilibration

Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

  • Scientific Logic: Opening a cold vial causes condensation of atmospheric water onto the hygroscopic powder, leading to weighing errors and potential hydrolysis.

Step 2: Weighing & Calculation

Weigh approximately 10 mg of the powder. Record the exact mass. Use the following formula to determine the required volume of DMSO (


):


Example Calculation:

  • Mass weighed: 11.3 mg

  • MW: 226.07 mg/mmol

  • Target Conc: 100 mM



Step 3: Dissolution
  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Step 4: Sterilization (Optional but Recommended)

While DMSO is bacteriostatic at high concentrations, fungal spores can survive.

  • Draw the solution into a syringe.

  • Pass through a 0.22 µm PTFE or Nylon filter into a sterile amber vial.

    • Caution: Do not use standard syringe filters (e.g., cellulose acetate) as DMSO dissolves the membrane housing.

Step 5: Aliquoting & Storage
  • Divide the stock into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Protect from light.

Protocol: Application in Cell Culture

Core Directive: The final concentration of DMSO in the cell culture media must remain < 0.5% (v/v) , and ideally ≤ 0.1% , to avoid solvent-induced cytotoxicity or differentiation artifacts.

Dilution Scheme (Self-Validating)

To achieve a working concentration of 10 µM from a 100 mM stock:

  • Intermediate Dilution (100x):

    • Dilute 10 µL of 100 mM Stock into 990 µL of sterile culture media (or PBS).

    • Result: 1 mM solution (1% DMSO).

    • Check: Verify no precipitation occurs upon hitting the aqueous buffer. If cloudy, the compound has crashed out (see Troubleshooting).

  • Final Treatment (1x):

    • Add 10 µL of the Intermediate Dilution (1 mM) to 1 mL of cell culture media in the well.

    • Result:10 µM final drug concentration.

    • Final DMSO: 0.01% (Negligible toxicity).

Vehicle Control

Always prepare a "Vehicle Control" well treated with DMSO alone at the same final concentration (e.g., 0.01%) to distinguish compound effects from solvent effects.

Workflow Visualization

The following diagram illustrates the critical path from powder to cell treatment, emphasizing the "Checkpoint" steps for quality control.

ProtocolWorkflow Powder Isoquinolin-6-ol HBr (Powder, -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Powder->Equilibrate Weigh Weigh Mass (mg) & Calculate Volume Equilibrate->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Check1 CHECKPOINT: Clear Solution? Dissolve->Check1 Check1->Dissolve No (Sonicate more) Filter Filter Sterilize (0.22 µm PTFE) Check1->Filter Yes Storage Aliquot & Store (-20°C / -80°C) Filter->Storage DiluteInter Intermediate Dilution (1:100 in Media) Storage->DiluteInter Thaw Check2 CHECKPOINT: Precipitation? DiluteInter->Check2 Check2->DiluteInter Cloudy (Reduce Conc) Treat Treat Cells (Final DMSO < 0.1%) Check2->Treat Clear

Caption: Step-by-step workflow ensuring sterility and solubility. Yellow diamonds indicate critical visual inspection points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Stock concentration too high or rapid addition.1. Use the "Intermediate Dilution" step (Step 5).2. Vortex media while adding the drug dropwise.3. Warm media to 37°C before addition.
Cell Toxicity DMSO concentration > 0.5%.[10]Ensure final dilution factor is at least 1:1000. Include a DMSO-only vehicle control.
Yellowing of Stock Oxidation of the phenol group.Discard stock. Ensure storage is light-protected and airtight.
Inconsistent Results Hygroscopic water weight error.Always equilibrate vial to Room Temp before weighing. Re-calculate Molarity based on actual mass.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135483582, Isoquinolin-6-ol. Retrieved from [Link][7]

  • Gaylord Chemical. (2007).[11][12] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B. Retrieved from [Link]

Sources

Analytical methods for quantifying Isoquinolin-6-ol hydrobromide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Isoquinolin-6-ol Hydrobromide in Biological Matrices via LC-MS/MS

Executive Summary & Strategic Rationale

Isoquinolin-6-ol (6-Hydroxyisoquinoline) is a polar, nitrogen-containing heterocycle often encountered as a metabolite of isoquinoline alkaloids or as a synthetic scaffold in drug discovery (e.g., Rho-kinase inhibitors).[1] Supplied as the hydrobromide salt (C₉H₇NO·HBr), it presents specific bioanalytical challenges:

  • Polarity: The hydroxyl group and the basic nitrogen make it hydrophilic, leading to poor retention on traditional C18 columns.

  • Basicity: The isoquinoline nitrogen (pKa ~5.[2]4) requires pH control to ensure consistent ionization and peak shape.

  • Matrix Interference: As a small molecule (MW ~145 Da), it falls in a mass range susceptible to high background noise in biological matrices.

This guide details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol. Unlike generic methods, we utilize a Polar-Embedded C18 stationary phase to maximize retention of the polar analyte without the need for complex ion-pairing reagents, ensuring compatibility with mass spectrometry.[1]

Method Development Strategy

Internal Standard (IS) Selection
  • Gold Standard: Isoquinolin-6-ol-d3 (Stable Isotope Labeled).[1]

  • Alternative: 5-Hydroxyisoquinoline or Fasudil (structurally similar, distinct retention time).[1]

  • Rationale: A deuterated IS compensates best for matrix effects (ion suppression/enhancement) and recovery variations during extraction.

Chromatography Chemistry

We reject standard C18 columns for this application due to "phase collapse" risks in highly aqueous conditions required to retain polar bases.

  • Selected Column: Waters Atlantis T3 or Phenomenex Synergi Fusion-RP (Polar-embedded C18).[1]

  • Mechanism: These columns allow 100% aqueous starting conditions, engaging in hydrogen bonding with the analyte's hydroxyl group to increase retention (k') and separate it from the solvent front where phospholipids elute.

Sample Preparation Protocols

We present two workflows: Protein Precipitation (PPT) for high-throughput screening and Solid Phase Extraction (SPE) for high-sensitivity GLP studies.[1]

Workflow Visualization

SamplePrep Start Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Isoquinolin-6-ol-d3) Start->IS_Add PPT_Node Protein Precipitation (PPT) High Throughput IS_Add->PPT_Node SPE_Node Solid Phase Extraction (SPE) High Sensitivity IS_Add->SPE_Node PPT_Solvent Add 3:1 ACN:MeOH (-20°C) PPT_Node->PPT_Solvent PPT_Vortex Vortex 1 min Centrifuge 10min @ 10,000g PPT_Solvent->PPT_Vortex PPT_Super Collect Supernatant PPT_Vortex->PPT_Super Dry Evaporate to Dryness (N2 stream @ 40°C) PPT_Super->Dry SPE_Cond Condition MCX Cartridge (MeOH -> Water) SPE_Node->SPE_Cond SPE_Load Load Sample (Acidified w/ 2% Formic Acid) SPE_Cond->SPE_Load SPE_Wash Wash 1: 2% Formic Acid Wash 2: Methanol SPE_Load->SPE_Wash SPE_Elute Elute 5% NH4OH in Methanol SPE_Wash->SPE_Elute SPE_Elute->Dry Recon Reconstitute (Mobile Phase A:B 90:10) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Decision tree for sample preparation. PPT is sufficient for µg/mL levels; SPE (Mixed-mode Cation Exchange) is required for ng/mL sensitivity.[1]

Protocol A: Protein Precipitation (PPT)

Best for: PK screening, high concentrations (>10 ng/mL).[1]

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in water).

  • Add 200 µL of ice-cold Acetonitrile/Methanol (3:1 v/v). Note: The methanol helps solubilize the polar hydroxyl group.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of supernatant to a clean vial or plate for injection. (Dilute with water if peak shape is poor due to solvent strength).

Protocol B: Solid Phase Extraction (MCX)

Best for: Trace analysis (<1 ng/mL), dirty matrices (tissue). Rationale: Isoquinolin-6-ol is basic.[1] Using a Mixed-Mode Cation Exchange (MCX) cartridge allows us to lock the analyte onto the sorbent via charge, wash away neutrals/acids, and elute with high specificity.[1]

  • Pre-treatment: Mix 100 µL plasma with 100 µL 2% Formic Acid (aq).

  • Conditioning: Oasis MCX (30 mg) or equivalent. 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the acidified sample.

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).

  • Wash 2: 1 mL 100% Methanol (Removes neutral lipids).[1]

  • Elution: 2 × 250 µL 5% Ammonium Hydroxide in Methanol . Note: High pH neutralizes the analyte, releasing it from the cation exchange sites.

  • Reconstitution: Evaporate eluate under Nitrogen; reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Instrumentation & Conditions

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

Chromatographic Conditions
ParameterSettingRationale
Column Waters Atlantis T3 C18 (2.1 × 100 mm, 3 µm)Retains polar compounds in high aqueous content.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the N-heterocycle ([M+H]+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Flow Rate 0.35 mL/minOptimal for ESI efficiency.
Injection Vol. 2 - 5 µLMinimize volume to prevent peak broadening.[1]
Temp 40°CReduces backpressure and improves mass transfer.

Gradient Profile:

  • 0.0 - 1.0 min: 5% B (Isocratic hold for trapping)[1]

  • 1.0 - 4.0 min: 5% -> 90% B (Linear gradient)[1]

  • 4.0 - 5.0 min: 90% B (Wash)[1]

  • 5.0 - 5.1 min: 90% -> 5% B[1]

  • 5.1 - 7.0 min: 5% B (Re-equilibration - Critical for T3 columns)

Mass Spectrometry Parameters (ESI+)

Isoquinolin-6-ol (MW 145.[1][3]05) forms a stable protonated ion [M+H]⁺ at m/z 146.1.[1]

AnalytePrecursor (m/z)Product (m/z)CE (eV)Type
Isoquinolin-6-ol 146.1 118.1 25Quantifier (Loss of CO)
146.1119.130Qualifier (Loss of HCN)
IS (d3-Analog) 149.1 121.1 25Quantifier

Note: The loss of CO (28 Da) is characteristic of phenols. The loss of HCN (27 Da) is characteristic of the pyridine/isoquinoline ring.

Method Validation (Self-Validating Logic)

To ensure the trustworthiness of the data, the following validation steps (aligned with FDA Bioanalytical Method Validation Guidelines) must be performed.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Check: Correlation coefficient (r²) must be > 0.99.[4]

Matrix Effect Assessment

Since Isoquinolin-6-ol elutes early (polar), it is prone to suppression by phospholipids.[1]

  • Experiment: Post-column infusion. Infuse the analyte at a constant rate while injecting a blank plasma extract.

  • Success Criteria: No significant dips in the baseline at the retention time of the analyte (approx. 1.5 - 2.0 min). If suppression is observed, switch to the SPE protocol .

Stability[1][4][5]
  • Stock Solution: The hydrobromide salt is stable in water/methanol at -20°C.

  • Benchtop: Phenolic compounds can oxidize.[1] Ensure samples are kept at 4°C in the autosampler. If degradation is observed, add 0.1% Ascorbic Acid to the plasma during collection as an antioxidant.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between basic N and residual silanols.[1]Increase buffer strength (use 10mM Ammonium Formate instead of just Formic Acid).
Low Recovery Analyte lost during extraction steps.If using LLE, pH must be > 7.5 (pKa + 2).[1] If using SPE, ensure elution solvent is basic enough (5% NH4OH).[1]
Carryover Adsorption to injector needle.Use a needle wash of 50:25:25 MeOH:ACN:Isopropanol with 0.1% Formic Acid.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Sakamoto, T., et al. (2019).[1] LC-MS/MS analysis of the central energy and carbon metabolites in biological samples. Scientific Reports. Link (Demonstrates derivatization and handling of polar metabolites).

  • PubChem. (2023). Isoquinolin-6-ol Compound Summary. National Library of Medicine. Link[1]

  • Lutz, U., et al. (2009).[1] Simultaneous Determination of Cortisol and 6β-Hydroxycortisol in Human Plasma by LC-MS/MS. ResearchGate. Link (Reference for handling hydroxylated metabolites in plasma).

Sources

Application Note: In Vivo Pharmacological Evaluation of Isoquinolin-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the in vivo evaluation of Isoquinolin-6-ol hydrobromide (6-Hydroxyisoquinoline hydrobromide).

Important Scientific Distinction: This guide focuses on the aromatic form (Isoquinolin-6-ol , CAS: 7651-82-3 [free base]), a pharmacologically active scaffold with insulin-sensitizing and potential antineoplastic properties. It must NOT be confused with:

  • 6-Hydroxydopamine (6-OHDA): A neurotoxin used to induce Parkinson’s disease.

  • Hydroxyfasudil: The active metabolite of the ROCK inhibitor Fasudil.

  • 1,2,3,4-Tetrahydroisoquinolin-6-ol: The saturated analog (CAS: 59839-23-5).[1][2][3]

Introduction & Mechanism of Action

Isoquinolin-6-ol hydrobromide (6-HQ HBr) is a bioactive isoquinoline alkaloid derivative. Naturally occurring in sources such as Carthamus tinctorius (Safflower), the 6-hydroxyisoquinoline scaffold has emerged as a small molecule probe for metabolic regulation and oncology.[4]

Core Mechanisms
  • Metabolic Modulation (Insulin Sensitization): 6-HQ interacts with serine/threonine residues on key signaling proteins.[4] By modulating the phosphorylation status of insulin receptor substrates (IRS), it inhibits proteolytic degradation and enhances insulin sensitivity, offering a therapeutic avenue for Type 2 Diabetes (T2D) and insulin resistance.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: As an isoquinolinol, 6-HQ acts as a competitive inhibitor of the NAD+ binding site on PARP enzymes, preventing DNA repair in homologous recombination-deficient (HRD) cancer cells.

  • Microtubule Destabilization: 6-HQ serves as the core scaffold for "IQTubs" (Isoquinoline-based Tubulin inhibitors), which bind to the colchicine site of tubulin, disrupting microtubule dynamics in rapidly dividing cells.

MechanismOfAction cluster_metabolic Metabolic Pathway (Insulin Sensitization) cluster_oncology Oncology Pathway 6-HQ_HBr Isoquinolin-6-ol HBr SerThr_Interaction Ser/Thr Residue Binding 6-HQ_HBr->SerThr_Interaction PARP_Enzyme PARP Enzyme (NAD+ Site) 6-HQ_HBr->PARP_Enzyme Inhibition IRS_Stabilization IRS-1/2 Stabilization SerThr_Interaction->IRS_Stabilization Prevents Proteolysis Insulin_Signaling Enhanced Insulin Signaling (PI3K/Akt) IRS_Stabilization->Insulin_Signaling Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake DNA_Repair_Block Block DNA Repair (SSB Accumulation) PARP_Enzyme->DNA_Repair_Block Apoptosis Synthetic Lethality (Apoptosis) DNA_Repair_Block->Apoptosis In BRCA-/- Cells

Figure 1: Dual Mechanism of Action. Left: Metabolic pathway enhancing insulin signaling. Right: Oncological pathway via PARP inhibition.

Formulation & Stability

The hydrobromide salt form significantly improves water solubility compared to the free base. However, for high-dose in vivo studies, proper vehicle selection is critical to prevent precipitation in the peritoneal cavity.

ParameterSpecificationNotes
Appearance Off-white to grey solidHygroscopic; store in desiccator at -20°C.
Molecular Weight ~226.07 g/mol (HBr salt)Free base MW is 145.16 g/mol .[3]
Stock Solution DMSO (100 mM)Stable for 3 months at -20°C.
In Vivo Vehicle (Preferred) Saline (0.9% NaCl)Soluble up to 10 mg/mL with gentle warming (37°C).
In Vivo Vehicle (High Dose) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineUse for doses >20 mg/kg to ensure rapid bioavailability.
pH Adjustment pH 6.0 - 7.0The HBr salt is acidic. Buffer with NaOH if using pure saline.

Experimental Protocols

Protocol A: Evaluation of Insulin Sensitizing Activity (Metabolic Model)

Objective: To assess the efficacy of Isoquinolin-6-ol HBr in improving glucose tolerance in diet-induced obese (DIO) mice.

Animal Model: C57BL/6J mice (Male, 8-10 weeks) fed a High-Fat Diet (60% kcal fat) for 12 weeks. Control: Lean mice fed standard chow.

Step-by-Step Workflow:
  • Acclimatization: Ensure mice have established obesity and hyperglycemia (Fasting Blood Glucose > 150 mg/dL).

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (Saline/DMSO).

    • Group 2: Positive Control (Metformin, 200 mg/kg, PO).

    • Group 3: Isoquinolin-6-ol HBr (Low Dose: 10 mg/kg, IP).

    • Group 4: Isoquinolin-6-ol HBr (High Dose: 30 mg/kg, IP).

  • Dosing Regimen: Administer treatment once daily (QD) for 14 days.

  • Readout 1: Oral Glucose Tolerance Test (OGTT) - Day 14:

    • Fast mice for 6 hours.

    • Measure baseline glucose (t=0).

    • Administer Glucose load (2 g/kg, Oral Gavage).

    • Measure blood glucose at t=15, 30, 60, 90, 120 min via tail vein.

  • Readout 2: Insulin Tolerance Test (ITT) - Day 16:

    • Fast mice for 4 hours.

    • Administer Insulin (0.75 U/kg, IP).

    • Measure blood glucose at t=0, 15, 30, 60 min.

Data Analysis: Calculate Area Under the Curve (AUC) for glucose excursion. Significant reduction in AUC compared to Vehicle indicates insulin sensitization.

MetabolicProtocol Start Start: HFD Mice (12 Weeks) Hyperglycemic Grouping Randomize Groups (n=8) Vehicle vs. 6-HQ HBr vs. Metformin Start->Grouping Treatment Daily Dosing (IP) 14 Days Grouping->Treatment OGTT Day 14: OGTT (2g/kg Glucose PO) Treatment->OGTT ITT Day 16: ITT (0.75 U/kg Insulin IP) OGTT->ITT Analysis Calculate AUC Compare vs Vehicle ITT->Analysis

Figure 2: Metabolic Study Workflow. Timeline for evaluating insulin sensitization in diet-induced obese mice.

Protocol B: Tumor Xenograft Efficacy Study (Oncology)

Objective: To determine the antitumor efficacy of Isoquinolin-6-ol HBr as a single agent or sensitizer in BRCA-deficient models.

Animal Model: BALB/c Nude Mice bearing MX-1 (Breast) or SK-OV-3 (Ovarian) xenografts.

Step-by-Step Workflow:
  • Cell Inoculation: Inject

    
     cells subcutaneously into the right flank in Matrigel (1:1).
    
  • Tumor Staging: Wait until tumors reach ~100-150 mm³ (approx. 2 weeks).

  • Dosing Regimen:

    • Route: Intraperitoneal (IP) to maximize systemic exposure.

    • Dose: 25 mg/kg or 50 mg/kg, Daily (QD) x 21 days.

    • Combination Arm (Optional): 6-HQ HBr (25 mg/kg) + Cisplatin (3 mg/kg, Q3D).

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice every 3 days (Body weight loss >15% requires euthanasia).

  • Termination: Harvest tumors on Day 22. Fix in formalin for IHC (Ki67, Cleaved Caspase-3).

Safety & Toxicology Profile

While less toxic than the neurotoxin 6-OHDA, Isoquinolin-6-ol HBr is a systemic inhibitor and must be handled with care.

EndpointObservationRecommendation
Acute Toxicity Respiratory distress at >100 mg/kg (IP)Do not exceed 50 mg/kg bolus dose.
Weight Loss Mild transient weight loss (<5%)Provide gel food; monitor hydration.
Local Irritation Mild peritoneal irritation with acidic pHEnsure vehicle pH is adjusted to 6.5-7.0 before injection.
Neurotoxicity None observed at therapeutic dosesUnlike 6-OHDA, 6-HQ does not deplete striatal dopamine.

References

  • CymitQuimica. 6-Isoquinolinol: Biological Activity and Applications. Retrieved from

  • Thorn-Seshold, O., et al. (2020). Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors. ChemRxiv. Retrieved from

  • PubChem. Isoquinolin-6-ol Hydrobromide Compound Summary. National Library of Medicine. Retrieved from

  • Fisher Scientific. Tetrahydroisoquinolines and Isoquinolinols Safety Data. Retrieved from

  • ChemicalBook. 6-Hydroxyisoquinoline Properties and Biological Activity. Retrieved from

Sources

Safe handling and disposal procedures for Isoquinolin-6-ol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Disposal Procedures for Isoquinolin-6-ol Hydrobromide

Executive Summary

Isoquinolin-6-ol hydrobromide (CAS: 59866-56-7), often utilized as a scaffold in medicinal chemistry for drug discovery, presents specific handling challenges due to its physicochemical properties and biological activity. As a hydrobromide salt of a phenolic isoquinoline, it combines the corrosive potential of hydrobromic acid residues with the bioactive nature of the isoquinoline core. This guide provides a scientifically grounded protocol for researchers to maintain safety and compound integrity during experimental workflows.

Hazard Identification & Risk Assessment

Before handling, researchers must understand the causality of the hazards associated with this compound. It is not merely a "white powder"; it is a reactive salt.

GHS Classification:

  • Skin Irritation (Category 2): The phenolic hydroxyl group and the hydrobromide counter-ion can disrupt the dermal barrier, leading to erythema and dermatitis.

  • Eye Irritation (Category 2A): Fine particulates are highly hygroscopic. Upon contact with the eye, they dissolve rapidly, creating a localized acidic environment (HBr release) that causes severe irritation.

  • STOT-SE (Category 3): Inhalation of dust triggers respiratory tract irritation.

Table 1: Physicochemical Risk Factors | Property | Risk Implication | Mitigation Strategy | | :--- | :--- | :--- | | Form | Fine Crystalline Powder | High potential for aerosolization during weighing. | Use anti-static devices; handle in fume hood. | | Salt Type | Hydrobromide (HBr) | Hygroscopic; potential acidic hydrolysis in moisture. | Store in desiccator; avoid metal spatulas (corrosion risk). | | Solubility | Water, DMSO, Methanol | Rapid absorption through mucous membranes if solubilized. | Double-glove during solution preparation. |

Engineering Controls & Personal Protective Equipment (PPE)

Effective safety is a layered system. Reliance on a single barrier is a failure of protocol design.

The "Swiss Cheese" Safety Model (Visualized)

SafetyLayers Hazard Isoquinolin-6-ol HBr (Dust/Aerosol) Hood Engineering Control: Fume Hood (Face Velocity > 100 fpm) Hazard->Hood Containment PPE PPE Layer: Nitrile Gloves & Splash Goggles Hood->PPE Barrier Practice Work Practice: Anti-Static Weighing & Slow Transfer PPE->Practice Protocol Researcher Researcher Safety Practice->Researcher Protection

Figure 1: Layered defense strategy against particulate chemical hazards.

PPE Specifications
  • Respiratory: If working outside a fume hood (not recommended), a NIOSH-approved N95 or P100 respirator is mandatory to prevent inhalation of the HBr salt dust.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[1][2][3][4] Safety glasses are insufficient because airborne dust can bypass side shields and react with eye moisture.

  • Hand Protection:

    • Dry Solid: Standard Nitrile (0.11 mm thickness).

    • In Solution (DMSO/Methanol):Double-gloving is required. DMSO is a penetrant carrier that can transport the dissolved isoquinoline across the skin barrier.

Experimental Handling Protocol

Weighing and Transfer

Context: Static electricity is the primary cause of spillage for fine organic salts.

  • Environment: Perform all weighing inside a chemical fume hood.

  • Static Control: Use an ionizing fan or an anti-static gun on the weighing boat and spatula before contact.

  • Technique: Do not dump the powder. Use a "tap-and-pour" motion to minimize the dust cloud.

  • Cleaning: Immediately wipe the balance area with a moist paper towel (water) followed by an ethanol wipe. The water solubilizes the salt, while ethanol removes organic residues.

Solubilization

Context: Dissolving HBr salts can be slightly exothermic.

  • Solvent Choice: DMSO or Methanol are preferred for stock solutions. Water is viable but may hydrolyze over time if not buffered.

  • Addition Order: Add the solid to the vessel first, then add the solvent. This prevents "puffing" of dry powder out of the vessel if solvent is squirted onto it.

  • Vortexing: Cap the vial tightly before vortexing. Ensure the cap liner is chemically resistant (PTFE-lined).

Storage and Stability

Isoquinolin-6-ol hydrobromide is sensitive to moisture and light. Improper storage leads to degradation (discoloration) and formation of corrosive hydrolysis products.

  • Temperature: Store at 2-8°C (Refrigerated) for long-term stability.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with PTFE-lined caps.

  • Desiccation: Secondary containment in a desiccator is critical to prevent the hydrobromide salt from absorbing atmospheric water and becoming a sticky gum.

Disposal Procedures

Disposal must comply with local environmental regulations (e.g., RCRA in the US). Do not treat this as general trash.

Waste Stream Decision Tree

WasteDisposal Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Wipes) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid Bin1 Dispose: Solid Hazardous Waste (Tag: Toxic, Irritant) Solid->Bin1 SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (DMSO, MeOH, Acetone) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Waste (Buffers/Water) SolventCheck->Aqueous Water Based Bin2 Dispose: Halogenated Solvent Waste Halogenated->Bin2 Bin3 Dispose: Non-Halogenated Solvent Waste NonHalogenated->Bin3 Bin4 Dispose: Aqueous Hazardous Waste (Check pH) Aqueous->Bin4

Figure 2: Decision logic for segregating Isoquinolin-6-ol HBr waste streams.

Specific Disposal Notes
  • Halogen Content: Although the molecule contains Bromide (a halogen), standard laboratory practice often categorizes "Halogenated Waste" based on the solvent (e.g., DCM). However, if you have a concentrated solution of this HBr salt, it is safest to tag it as "Contains Halogens" to prevent compatibility issues in incineration streams.

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink. The compound is toxic to aquatic life and the HBr component can damage plumbing.

  • Decontamination: Contaminated surfaces should be wiped with a dilute sodium bicarbonate solution (to neutralize potential acidity) followed by water and ethanol.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes. Hold eyelids open. The HBr salt causes rapid pain; immediate dilution is vital to prevent corneal etching.

  • Skin Contact: Wash with soap and copious water.[3] Do not use ethanol on the skin (it may enhance absorption).

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[3]

    • Wear full PPE (including respirator).[4]

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum.

    • Place waste in a sealed bag labeled "Hazardous Chemical Debris."

References

  • PubChem. (2023). Isoquinolin-6-ol Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of Isoquinolin-6-ol hydrobromide in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Isoquinolin-6-ol hydrobromide is a classic amphoteric salt.[1] While the hydrobromide (HBr) counterion is generally selected to enhance the dissolution of the free base, users frequently encounter precipitation events when attempting to prepare stock solutions at physiological pH (7.[1]4) or in high-ionic-strength buffers.[1]

This guide addresses the thermodynamic and kinetic solubility barriers associated with this molecule.[1] The core challenge lies in its pKa-dependent ionization profile .

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Structure 6-Hydroxyisoquinoline HBrAmphoteric (Basic N, Acidic -OH)
pKa (Nitrogen) ~5.4 (Pyridinium ion)Protonated (soluble) below pH 5.[1]
pKa (Phenol) ~9.15 (Phenolic -OH)Deprotonated (soluble) above pH 10.[1]
Isoelectric Point (pI) ~7.3Zone of Minimum Solubility.
Salt Form Hydrobromide (HBr)Acidic in solution.[1]

The Solubility Mechanism (The "Why")

Before attempting a fix, you must understand the pH-Solubility U-Curve .[1]

Isoquinolin-6-ol exists in three distinct states depending on the pH of your solvent. The HBr salt you start with is the Cationic Form .[1] If you adjust the pH toward neutral (e.g., adding PBS or NaOH), you strip the proton from the nitrogen before you remove the proton from the phenol. This creates the Neutral Form , which is hydrophobic and causes immediate precipitation.[1]

Visualization: The pH-Solubility Trap

The following diagram illustrates the ionization states. You must avoid the "Danger Zone" (pH 5.5 – 8.5).[1]

SolubilityProfile cluster_danger DANGER ZONE (Physiological pH) Acidic pH < 4.0 Cationic Form (H+ on N) High Solubility Neutral pH 5.5 - 8.5 Neutral Form (Precipitation Risk) Acidic->Neutral Add Base (Deprotonation of N) Neutral->Acidic Add Acid Basic pH > 10.0 Anionic Form (Phenolate) High Solubility Neutral->Basic Add Strong Base (Deprotonation of OH) Basic->Neutral Add Acid

Figure 1: The pH-dependent ionization states of Isoquinolin-6-ol.[2][3] Solubility is highest at the extremes and lowest near neutrality.

Troubleshooting Guide (FAQ Format)

Q1: I added PBS (pH 7.4) to my HBr salt, and it turned cloudy immediately. Why?

Diagnosis: You inadvertently performed a "free-basing" reaction.[1] Explanation: The HBr salt is acidic.[1] When you added PBS, the buffer absorbed the protons.[1] At pH 7.4, the isoquinoline nitrogen (pKa ~5.[1]4) loses its charge.[1] The molecule becomes neutral and crashes out of the water because the lattice energy of the solid neutral form is higher than the hydration energy provided by the water. The Fix:

  • Option A (Acidic Stock): Dissolve the HBr salt in pure water or 10mM HCl first.[1] It should dissolve readily.[1][4][5] Dilute into media only at the final step, ensuring the final concentration is below the solubility limit of the neutral form.

  • Option B (Cosolvents): See Section 4.[1]

Q2: Can I just heat it to dissolve the precipitate?

Diagnosis: Kinetic vs. Thermodynamic solubility. Explanation: Heating might temporarily dissolve the precipitate (Kinetic Solubility), but upon cooling or standing, it will re-crystallize (Thermodynamic Solubility).[1] This is dangerous for biological assays as micro-crystals can cause false positives/negatives.[1] The Fix: Do not rely on heat alone.[1] If it requires heat to dissolve, the solution is likely supersaturated and unstable.[1]

Q3: I need a 100mM stock solution. Water isn't working. What solvent should I use?

Recommendation: Switch to DMSO (Dimethyl Sulfoxide) .[1] Protocol: Isoquinolin-6-ol HBr is highly soluble in DMSO.[1]

  • Prepare a 100mM - 200mM stock in 100% DMSO.

  • Store at -20°C.

  • For experiments, perform a "solvent shift": dilute the DMSO stock into your aqueous buffer.[1]

    • Warning: Keep the final DMSO concentration < 1% (or < 0.1% for sensitive cell lines) to avoid solvent toxicity.[1]

Advanced Formulation: When DMSO is not an option[1][2]

If your application (e.g., animal studies) cannot tolerate DMSO, use Complexation or Cosolvent Systems .[1]

Method A: Cyclodextrin Complexation (The "Gold Standard")

Cyclodextrins (CDs) form a "host-guest" complex, hiding the hydrophobic aromatic rings inside a cone-shaped cavity while presenting a hydrophilic exterior to the water.[1]

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

  • Add the Isoquinolin-6-ol HBr solid to this vehicle.

  • Vortex and sonicate for 10–20 minutes.

  • Why this works: The isoquinoline ring inserts into the CD cavity, preventing precipitation even at neutral pH.[1]

Method B: Cosolvent Mix (PEG/Ethanol)

For IP or IV injection in rodents.[1]

Formulation:

  • 10% Ethanol

  • 40% PEG 400 (Polyethylene Glycol)[1]

  • 50% Saline (or Water)[1]

Step-by-Step:

  • Dissolve the drug completely in the Ethanol/PEG mixture first.[1]

  • Slowly add the Saline with constant stirring.

  • Note: If cloudiness appears upon adding saline, you have exceeded the solubility limit.[1]

Decision Matrix & Workflow

Use this flowchart to select the correct solubilization strategy for your specific experiment.

SolubilizationFlow Start Start: Isoquinolin-6-ol HBr Solid Goal What is your application? Start->Goal InVitro In Vitro / Cellular Assays Goal->InVitro InVivo In Vivo (Animal Models) Goal->InVivo Chem Chemical Synthesis Goal->Chem Use MeOH or DMF DMSORoute Use DMSO Stock (100mM) Dilute <1% in media InVitro->DMSORoute RouteCheck Route of Admin? InVivo->RouteCheck PrecipCheck Did it precipitate on dilution? DMSORoute->PrecipCheck LowConc Reduce Stock Conc. PrecipCheck->LowConc Yes UseCD Use HP-beta-CD Vehicle PrecipCheck->UseCD Yes (Persistent) Oral Oral Gavage RouteCheck->Oral IV_IP IV / IP Injection RouteCheck->IV_IP OralForm Suspension in 1% Methylcellulose or pH 4.0 Citrate Buffer Oral->OralForm IVForm 20% HP-beta-CD or 10% EtOH / 40% PEG400 IV_IP->IVForm

Figure 2: Decision matrix for selecting the optimal solvent system based on experimental application.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135483582, Isoquinolin-6-ol.[1] Retrieved from [Link][1]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text on pKa-dependent solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [Link]

Sources

How to purify Isoquinolin-6-ol hydrobromide from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for chemists encountering difficulties with the isolation and purification of Isoquinolin-6-ol hydrobromide .

The content assumes the user has synthesized the compound via the standard demethylation of 6-methoxyisoquinoline using 48% hydrobromic acid (HBr) and is now facing a crude, likely dark or hygroscopic reaction mixture.

Case ID: ISOQ-6OH-HBR-PUR Status: Active Guide Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development[1][2]

Executive Summary & Compound Profile

Isoquinolin-6-ol hydrobromide is a polar, amphoteric salt.[1][2] Its purification is frequently complicated by two factors:

  • Oxidative Instability: The electron-rich phenolic ring makes it prone to oxidation, leading to "tar" formation (quinoidal impurities).[1][2]

  • Hygroscopicity: The HBr salt avidly absorbs atmospheric moisture, leading to "oiling out" rather than crystallization.[1][2]

PropertyDescription
Chemical Structure Bicyclic aromatic (Benzene fused to Pyridine), 6-OH substitution.[1][2]
Salt Form Hydrobromide (HBr).[1][2][3] Protonation occurs at the isoquinoline nitrogen (

).[1][2]
Solubility (Hot) Water, Methanol, Ethanol, Acetic Acid.[1][2]
Solubility (Cold) Sparingly soluble in cold EtOH; Insoluble in Acetone, Ether, DCM.[1][2]
Appearance Pure: Off-white/Beige powder.[1][2] Crude: Dark brown/Black gum.[1][2]

The "Golden Path" Purification Protocol

This is the Standard Operating Procedure (SOP) for isolating the salt from a standard HBr demethylation reaction.[1][2]

Phase A: Workup of the Reaction Mixture

Objective: Remove excess HBr and isolate the crude solid without inducing polymerization.[1][2]

  • Concentration: Upon completion of reflux (typically 48% HBr), concentrate the reaction mixture under reduced pressure (Rotavap).

    • Critical: Maintain bath temperature

      
       to prevent thermal decomposition.[1][2]
      
  • Azeotropic Drying: The residue will likely be a thick, dark oil (containing water and HBr).[1][2]

    • Add Toluene or Acetonitrile (50 mL per gram of substrate) and re-evaporate.[1][2]

    • Why? This removes trapped water and HBr via azeotrope, forcing the oil to solidify.[1][2] Repeat 2-3 times until a solid foam/crust forms.[1]

  • Trituration (The "Crashing Out" Step):

    • Suspend the dried residue in cold Acetone or Diethyl Ether .[1][2]

    • Sonicate for 10-15 minutes. The impurities (uncrystallized tar) often remain in solution, while the Isoquinolin-6-ol HBr salt remains solid.[1][2]

    • Filter the solid.[1][2] Do not wash with water. [1][2]

Phase B: Recrystallization

Objective: Obtain analytical grade purity (>98%).

  • Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent) .[1][2]

    • Alternative: Ethanol / Acetone.[1][2][4][5]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol.

    • Note: If the solution is black, add Activated Charcoal (10% w/w), boil for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat.[1][2]

    • Add Diethyl Ether dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few drops of Methanol to clear it.[1][2][6]

    • Allow to cool slowly to room temperature, then refrigerate (

      
      ) overnight.
      
  • Isolation: Filter the crystals and dry under high vacuum over

    
     or KOH pellets.
    

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points during the workup to avoid common pitfalls like "oiling out."

PurificationLogic Start Crude Reaction Mixture (HBr/Water/Product) Evap Evaporate to Dryness (Azeotrope with Toluene) Start->Evap StateCheck State of Residue? Evap->StateCheck Solid Solid/Foam StateCheck->Solid Dry Oil Sticky Gum/Oil StateCheck->Oil Wet/Impure Triturate Triturate with Cold Acetone Solid->Triturate Sonication Sonicate >20 mins (Induce Nucleation) Oil->Sonication Force Solidification Recryst Recrystallize: MeOH + Et2O Triturate->Recryst Sonication->Triturate Charcoal Activated Charcoal Treatment Recryst->Charcoal If Dark Color Final Pure Isoquinolin-6-ol HBr Recryst->Final Charcoal->Recryst

Figure 1: Purification Decision Tree.[1][2] Blue nodes indicate action steps; Green indicates success states; Red indicates common failure modes requiring intervention.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common issue with HBr salts.[1][2] It is usually caused by residual water or excess acidity .[1][2]

  • The Fix:

    • Drying: You likely did not azeotrope enough.[1][2] Re-dissolve the oil in Methanol, add Toluene, and evaporate to dryness again.[1][2]

    • Seed Crystals: If you have any solid product from a previous batch, add a speck to the oil.[1][2]

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the solvent interface.[1][2] This creates nucleation sites.[1][2]

Issue 2: "The product is black/dark brown."

Diagnosis: Isoquinolines are prone to air-oxidation, forming quinone-like impurities.[1][2]

  • The Fix:

    • Charcoal Treatment: As described in Phase B, use activated carbon.[1][2]

    • Bisulfite Wash: If the impurity persists, dissolve the salt in minimal water, add a small amount of sodium bisulfite (reducing agent) to bleach the color, then re-evaporate and crystallize.[1][2]

Issue 3: "The melting point is lower than reported."

Diagnosis: Contamination with Isoquinolin-6-ol Free Base or Inorganic Salts .[1][2]

  • The Fix:

    • Check the pH of your recrystallization solution.[1][2] If it is neutral, you may have the free base mixed with the salt.[1][2]

    • Add a few drops of 48% HBr to the recrystallization solvent (MeOH) to ensure the nitrogen is fully protonated before adding the antisolvent (Ether).[1][2]

Issue 4: "Can I use Column Chromatography?"

Diagnosis: Generally No for the HBr salt, but Yes for the Free Base.[1][2]

  • Explanation: HBr salts streak badly on silica gel due to the strong interaction with silanols.[1][2]

  • Workaround: If you must use a column:

    • Neutralize the crude salt with

      
       to obtain the Free Base .[1][2]
      
    • Run the column using DCM/Methanol (95:5 or 90:10).[1][2]

    • Isolate the Free Base.[1][2]

    • Re-dissolve in MeOH and treat with HBr/Acetic Acid to regenerate the salt.[1]

Storage & Stability Data

ParameterSpecificationReason
Temperature

(Long term)
Prevents slow oxidative degradation.[1][2]
Atmosphere Argon/NitrogenThe phenolic group is air-sensitive.[1][2]
Container Amber GlassProtects from light-induced radical formation.[1][2]
Desiccant RequiredHBr salts are hygroscopic; moisture leads to hydrolysis or gumming.[1][2]

References

  • PubChem. (n.d.).[1][2][7][8] Isoquinolin-6-ol.[1][2] National Center for Biotechnology Information.[1][2] Retrieved February 4, 2026, from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for purification of heterocyclic salts).

  • Teitel, S., & O'Brien, J. P. (1976).[1][2] Synthesis of 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Journal of Organic Chemistry. (Provides foundational protocols for isoquinoline ether cleavage using HBr).

Sources

Minimizing off-target effects of Isoquinolin-6-ol hydrobromide in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the specific challenges of using Isoquinolin-6-ol hydrobromide (and related isoquinoline scaffolds) in cellular assays.

This guide assumes you are utilizing this compound either as a chemical probe for kinase research (specifically ROCK/PKA pathways), a metabolite standard (related to Fasudil/Ripasudil), or a synthetic intermediate with biological activity.

Optimizing Cellular Assays & Minimizing Off-Target Interference[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 4, 2026

Executive Summary: The "Privileged Scaffold" Paradox

Isoquinolin-6-ol (6-Hydroxyisoquinoline) and its hydrobromide salt represent a "privileged scaffold" in medicinal chemistry.[1] While this structure is the backbone of potent ROCK (Rho-associated protein kinase) and PKA (Protein Kinase A) inhibitors, its utility in cellular assays is often compromised by three distinct off-target mechanisms :

  • Promiscuous Kinase Inhibition: Cross-reactivity between AGC kinases (ROCK vs. PKA vs. PKC).[1]

  • Intrinsic Fluorescence: The isoquinoline core emits blue/green fluorescence, creating false positives in optical assays.[1]

  • Cytoskeletal Disruption: High concentrations can inhibit tubulin polymerization, mimicking colchicine-like toxicity.[1]

This guide provides the protocols to isolate specific bioactivity from these artifacts.

Troubleshooting Guides (Symptom-Based)

Issue A: "I see high background signal in my fluorescence assay (Blue/Green channels)."

Diagnosis: Intrinsic Compound Fluorescence. Isoquinolin-6-ol derivatives are fluorophores.[1][2] They typically absorb in the UV/near-UV range (310–360 nm) and emit in the blue-green region (400–520 nm), which overlaps with common dyes like DAPI, Hoechst, and FITC/GFP.

Corrective Protocol: The "Cell-Free" Spectral Scan Before treating cells, you must characterize the compound's optical interference.

  • Prepare: A dilution series of Isoquinolin-6-ol HBr (0.1 µM to 100 µM) in your assay buffer (cell-free).

  • Measure: Read fluorescence at your assay's specific Ex/Em wavelengths.

  • Analyze: Plot [Compound Concentration] vs. [Fluorescence Units].

    • If linear correlation exists: You have optical interference.[1]

    • Action: Switch to red-shifted dyes (e.g., DRAQ5, RFP, Cy5) where isoquinoline emission is negligible.

Issue B: "My cells are detaching or rounding up at concentrations >10 µM."

Diagnosis: Off-Target Cytoskeletal Disruption. While intended to inhibit kinases, the isoquinoline-6-ol core can act as a tubulin inhibitor (similar to the IQTub series), causing microtubule depolymerization. This leads to cell rounding (often mistaken for ROCK inhibition) and eventual apoptosis.[1]

Corrective Protocol: The "Kinase vs. Tubulin" Discrimination Assay To confirm if the phenotype is due to kinase inhibition (desired) or tubulin toxicity (off-target):

FeatureROCK Inhibition (Desired)Tubulin Disruption (Off-Target)
Morphology Neurite outgrowth / "Starfish" shape (in some lines)Cell rounding / Mitotic arrest
Timeframe Rapid (Minutes to Hours)Slow (Hours to Days)
Reversibility Reversible upon washoutOften irreversible (leads to apoptosis)
Control Blocked by Y-27632 (Standard ROCK inhibitor)Mimicked by Colchicine/Nocodazole

Action: Run a parallel ATP-based viability assay (e.g., CellTiter-Glo) at your experimental endpoints.[1] If viability drops >20% at your effective concentration, your data is confounded by toxicity.[1]

Issue C: "I am inhibiting ROCK, but I see effects related to cAMP signaling."

Diagnosis: PKA Cross-Reactivity. The ATP-binding pocket of ROCK and PKA are highly homologous.[1] Isoquinoline-6-ol lacks the extensive side-chains of optimized drugs (like Fasudil) that confer selectivity.[1] It likely inhibits PKA with single-digit micromolar potency.[1]

Corrective Protocol: The PKA Counter-Screen Use a specific PKA inhibitor (e.g., H-89 or KT 5720) alongside your compound.

  • If Isoquinolin-6-ol + H-89 produces an additive effect, they are likely hitting different targets.[1]

  • If the phenotype is identical to H-89 alone, you are primarily observing PKA inhibition.[1]

Visualizing the Off-Target Pathways

The following diagram illustrates the critical signaling overlap. Isoquinolin-6-ol hits the ATP binding pocket of both ROCK and PKA.[1] Note that ROCK inhibition promotes MLC phosphatase (leading to relaxation), while PKA inhibition can have opposing or complex effects depending on the cell type.

G cluster_Targets Primary Targets (AGC Kinases) cluster_OffTarget Structural Off-Target Compound Isoquinolin-6-ol HBr ROCK ROCK 1/2 (Rho-Kinase) Compound->ROCK Inhibition (IC50 ~Low µM) PKA PKA (Protein Kinase A) Compound->PKA Off-Target Inhibition (IC50 ~Mid µM) Tubulin Tubulin Polymerization Compound->Tubulin High Conc. Disruption MLCP MLC Phosphatase ROCK->MLCP Inhibits PKA->MLCP Regulates CREB CREB (Transcription) PKA->CREB Phosphorylation Mitosis Mitosis/Cell Division Tubulin->Mitosis Arrest MLC Myosin Light Chain (Phosphorylation) MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Organization MLC->Actin Stress Fibers Contraction

Figure 1: Mechanistic impact of Isoquinolin-6-ol.[1][3][4][5][6][7][8][9] Solid red lines indicate primary inhibition; dashed lines indicate common off-target effects that confound data interpretation.[1]

Frequently Asked Questions (FAQ)

Q1: Is the hydrobromide (HBr) salt form toxic to cells? A: Generally, no. The HBr salt dissociates in aqueous media.[1] However, HBr is a strong acid salt.[1]

  • Risk: If you dissolve the powder directly into a small volume of unbuffered media, you may acidify the culture.

  • Solution: Dissolve the compound in DMSO (to create a 1000x stock) or water, then dilute into a buffered solution (like PBS or HEPES-buffered media) to ensure pH remains physiological (7.2–7.4) before adding to cells.

Q2: What is the recommended solvent for stock preparation? A: DMSO (Dimethyl sulfoxide) is the standard. Isoquinolin-6-ol HBr is soluble in DMSO up to ~50-100 mM.[1]

  • Storage: Store aliquots at -20°C, protected from light (critical due to fluorescence/photostability).[1]

  • Stability:[1] Avoid repeated freeze-thaw cycles, which can cause precipitation or hydrolysis of the salt form.

Q3: Can I use this compound to study Estrogen Receptor (ER) modulation? A: Proceed with caution. While certain tetrahydroisoquinolin-6-ol derivatives are ER modulators [1], the aromatic isoquinolin-6-ol is distinct.[1] If your readout involves ER signaling, be aware that the scaffold may have weak affinity or act as a pan-assay interference compound (PAINS) in nuclear receptor assays due to its planarity and hydrophobicity.

Q4: How does its potency compare to Fasudil? A: Isoquinolin-6-ol is generally less potent and less selective than Fasudil (HA-1077).[1] Fasudil contains a homopiperazine ring sulfonamide at position 5, which makes critical contacts in the ROCK ATP pocket. Isoquinolin-6-ol is essentially a "fragment" of these more complex drugs.[1] Expect IC50 values in the 10–50 µM range for generic kinase inhibition, whereas Fasudil hits ROCK in the low µM / high nM range [2].

Experimental Workflow: Validating Bioactivity

Use this decision tree to validate your results when using Isoquinolin-6-ol HBr.

Workflow Start Start: Cellular Assay (Isoquinolin-6-ol Treatment) CheckFluor Step 1: Cell-Free Fluorescence Check (Does it glow in your channel?) Start->CheckFluor FluorYes Yes: High Background CheckFluor->FluorYes Signal detected FluorNo No: Background Normal CheckFluor->FluorNo Clean signal ChangeDye Action: Switch Fluorophore (Use Red/Far-Red Dyes) FluorYes->ChangeDye CheckTox Step 2: Viability Assay (ATP/LDH at 24h) FluorNo->CheckTox ChangeDye->CheckTox ToxHigh Toxicity > 20% CheckTox->ToxHigh ToxLow Viability > 90% CheckTox->ToxLow ReduceConc Action: Reduce Concentration (Likely Tubulin/Off-target effect) ToxHigh->ReduceConc CheckSpec Step 3: Specificity Controls (Use Y-27632 & H-89) ToxLow->CheckSpec ReduceConc->CheckSpec Result Valid Bioactivity Data CheckSpec->Result Phenotype matches ROCK controls

Figure 2: Validation workflow to filter out fluorescence artifacts and cytotoxicity.

References

  • Estrogen Receptor Modulation: Source: ResearchGate. (2025).[1] Estrogen Receptor Modulators: Identification and Structure−Activity Relationships of Potent ERα-Selective Tetrahydroisoquinoline Ligands.

  • Kinase Inhibition & Scaffold History: Source: PubMed / NIH.[1] (2021).[1][10][11] Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics.

  • Fluorescence Properties: Source: RSC Publishing.[1] (2025).[1][3][8][12] Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals.

  • Tubulin/Cytotoxicity Mechanisms (IQTubs): Source: ChemRxiv. (2023).[1] Isoquinoline-Based Biaryls as a Robust Scaffold for Microtubule Inhibitors.

Sources

Addressing batch-to-batch variability of commercial Isoquinolin-6-ol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Batch Variability & Troubleshooting Guide

Product: Isoquinolin-6-ol hydrobromide CAS (Free Base): 7651-82-3 | CAS (HBr Salt): Varies by hydrate form Chemical Class: Phenolic Heterocycle / Hydrobromide Salt

Introduction: The "Hidden" Variable in Your Synthesis

Welcome to the technical support center. If you are working with Isoquinolin-6-ol hydrobromide , you are likely using it as a scaffold for kinase inhibitors (e.g., ROCK/PKA pathways) or as a metabolite standard.

The Core Problem: Commercial batches of this compound frequently exhibit significant variability in color , hygroscopicity , and stoichiometry . This is not always a sign of degradation, but rather a characteristic of phenolic hydrobromide salts. This guide provides the forensic tools to normalize your starting material, ensuring that a 100 mg batch from Vendor A behaves identically to a 100 mg batch from Vendor B.

Module 1: Physical Appearance & Stability (The "Pink" Issue)

Q: My fresh batch is pink or light brown. Is it degraded?

A: Likely not. Phenolic isoquinolines are prone to surface oxidation, forming trace quinoid species that are highly colored (pink/red) even at ppm levels.

  • The Mechanism: The 6-hydroxy group is electron-donating, making the ring susceptible to oxidation. Trace moisture and air can convert surface molecules into isoquinoline-5,8-dione derivatives (para-quinones) or ortho-quinones.

  • Impact: For synthetic applications (Suzuki/Buchwald couplings), this color is usually cosmetic and does not affect yield if the bulk purity is >98%.

  • Action:

    • Check solubility in DMSO-d6.[1] If the solution is clear (even if slightly colored) and NMR is clean, proceed.

    • If the solution is turbid or has black particulates, recrystallize from Ethanol/HBr.

Q: The material is "sticky" or clumping. Can I dry it?

A: Caution is required. HBr salts are hygroscopic. "Sticky" material indicates significant water uptake.

  • Risk: Heating phenolic HBr salts to dry them (>60°C) in the presence of air can accelerate oxidation (turning the sticky pink solid into a hard black tar).

  • Protocol: Dry in a vacuum desiccator over

    
     at room temperature for 24 hours. Do not use an oven.
    

Module 2: Stoichiometry & Purity (The "Yield" Killer)

Q: My coupling reaction yield dropped by 30% with a new batch. Why?

A: The culprit is likely variable HBr/Water content . Commercial "Isoquinolin-6-ol HBr" is rarely exactly 1.0 equivalent of HBr. It is often a non-stoichiometric hydrate or contains excess HBr trapped in the lattice.

  • Scenario: You calculate for MW = 226.07 (Anhydrous HBr salt).

  • Reality: The batch is actually MW = 262 (HBr salt + 2

    
     + 0.1 excess HBr).
    
  • Result: You under-loaded the reagent by ~15% and the excess acid neutralized your base (e.g.,

    
     or 
    
    
    
    ) in the catalytic cycle.
Q: How do I determine the "Real" Molecular Weight?

A: Do not rely on the label. Use Quantitative NMR (qNMR) .[1][2] This is the only self-validating method to determine the Weight Percent (Wt%) of the active scaffold.

Protocol: qNMR for Batch Normalization
  • Standard: Use Maleic Acid (TraceCERT® or similar) or 1,3,5-Trimethoxybenzene . These are non-hygroscopic and have distinct singlets.

  • Solvent: DMSO-d6 (ensures full solubility of the salt).

  • Procedure:

    • Weigh ~10 mg of Isoquinolin-6-ol HBr (record to 0.01 mg precision).

    • Weigh ~10 mg of Internal Standard (record to 0.01 mg precision).

    • Dissolve both in 0.6 mL DMSO-d6.

    • Set relaxation delay (

      
      ) to ≥ 30 seconds (essential for accurate integration).
      
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = mass.

Module 3: Reaction Troubleshooting (The "Catalyst Poison" Effect)

Q: Can I use the HBr salt directly in Palladium-catalyzed reactions?

A: It is risky. The HBr salt introduces halide ions (


) and acidity.
  • Halide Effect: High concentrations of Bromide can displace ligands on Palladium, altering the catalytic species.

  • pH Effect: The acidic proton must be neutralized. If you use a weak base (e.g., TEA) in a cross-coupling, the HBr consumes 1 equivalent immediately.

Recommendation: For sensitive organometallic chemistry, Free-Base the material first.

Protocol: Converting HBr Salt to Free Base
  • Dissolve the HBr salt in minimal water.

  • Adjust pH to ~8–9 using saturated

    
     (Do not use strong NaOH; phenols form water-soluble phenolate salts at high pH).
    
    • Note: Isoquinolin-6-ol is amphoteric. pH control is critical to precipitate the neutral form.

  • Extract 3x with Ethyl Acetate or DCM/Isopropanol (3:1).

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Result: You now have the free base.[3] Re-calculate MW based on the parent structure.

Visual Troubleshooting Guides

Diagram 1: Incoming Batch Quality Control Workflow

Caption: Decision tree for assessing batch viability based on color, solubility, and qNMR data.

QC_Workflow Start Incoming Batch Isoquinolin-6-ol HBr CheckColor Visual Inspection: Color? Start->CheckColor White White/Off-White CheckColor->White Pink Pink/Tan CheckColor->Pink Dark Dark Brown/Black CheckColor->Dark Solubility Solubility Test (DMSO-d6) White->Solubility Pink->Solubility Likely Surface Oxidation Recryst Recrystallize (EtOH/HBr) Dark->Recryst Significant Degradation Clear Clear Solution Solubility->Clear Turbid Turbid/Particulates Solubility->Turbid qNMR Run qNMR (Determine Wt%) Clear->qNMR Turbid->Recryst Calc Adjust Stoichiometry Based on Wt% qNMR->Calc Purity >95% qNMR->Recryst Purity <95% Recryst->Start Re-test

Diagram 2: Salt vs. Free Base Decision Logic

Caption: Logic flow for determining when to desalt the material prior to synthesis.

Salt_Logic Reaction Intended Reaction Type Alylation Simple Alkylation (e.g., SN2 with Alkyl Halide) Reaction->Alylation Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Reaction->Coupling Amide Amide Coupling (HATU/EDC) Reaction->Amide Direct Use HBr Salt Directly (Add +1 eq. Base) Alylation->Direct Robust FreeBase CONVERT TO FREE BASE (Remove Bromide/Acid) Coupling->FreeBase Amide->FreeBase Reason1 Risk: Catalyst Poisoning by Bromide Ions FreeBase->Reason1 Reason2 Risk: pH fluctuation affects coupling agents FreeBase->Reason2

Summary Data Table: Common Impurities & Properties

ParameterSpecification TargetCommon DeviationImpact on Experiment
Appearance White to off-white solidPink, Tan, or Light BrownLow. Usually cosmetic surface oxidation.
HBr Content 1.0 Molar Equivalent0.8 – 1.2 EquivalentsHigh. Alters reaction stoichiometry.
Water Content < 1.0%2.0% – 5.0% (Hygroscopic)High. "Dead weight" leads to under-loading reagents.
Regioisomers < 0.5% (5-OH or 7-OH)1–3% (Synthesis byproduct)Medium. Can form inseparable isomers in downstream steps.
Solubility Soluble in DMSO, MeOHInsoluble particulatesHigh. Indicates polymerization or inorganic salts.

References

  • PubChem. Isoquinolin-6-ol (Compound Summary). National Library of Medicine. [Link]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR (DSS, Maleic Acid). [Link]

  • Stahl, P. H., & Wermuth, C. G. Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Context on Hydrobromide salt hygroscopicity and acidity). [Link]

  • Organic Chemistry Portal. Phenol Synthesis and Oxidation. (Context on phenolic oxidation to quinones). [Link]

Sources

Optimizing dosage and administration of Isoquinolin-6-ol hydrobromide in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Isoquinolin-6-ol hydrobromide , a critical intermediate and active metabolite often utilized in Rho-kinase (ROCK) inhibition studies and neuroprotective research.

Unlike standard commercial drug formulations, this compound requires specific physicochemical optimization to ensure bioavailability and animal welfare.

Compound Profile & Physicochemical Logic

Q: Why use the Hydrobromide (HBr) salt instead of the free base? A: The free base (Isoquinolin-6-ol) has poor aqueous solubility due to the planar aromatic structure and the phenolic hydroxyl group. The hydrobromide salt formation protonates the isoquinoline nitrogen, significantly increasing aqueous solubility.

  • Trade-off: The HBr salt yields a highly acidic solution (pH ~3–4) when dissolved in water. Direct injection of unbuffered solutions will cause local tissue necrosis, peritonitis (IP), or hemolysis (IV).

Q: What is the Molar Correction Factor? A: Dosage reported in literature often refers to the active moiety (free base). You must adjust the weigh-out mass for the HBr salt.

  • MW (Free Base): ~145.16 g/mol

  • MW (HBr Salt): ~226.07 g/mol

  • Correction Factor:

    
    
    
  • Example: To administer a 10 mg/kg dose of the active base, weigh 15.6 mg/kg of the HBr salt.

Formulation & Preparation Protocol

Workflow: Solubilization and pH Balancing

Objective: Create a stable, physiological pH solution for IP/IV administration.

Materials:

  • Isoquinolin-6-ol HBr powder (Store at -20°C, hygroscopic).

  • Vehicle: 0.9% Saline (preferred) or PBS (if pH buffering is strictly controlled).

  • pH Adjustment: 1N NaOH and 0.1N HCl.

  • Antioxidant (Optional): Sodium Metabisulfite (if solution turns pink/brown).

Step-by-Step Protocol:

  • Weighing: Calculate the required mass using the 1.56 correction factor .

  • Initial Dissolution: Dissolve the powder in 80% of the final volume of sterile saline.

    • Note: The solution will be clear but acidic.

  • pH Titration (CRITICAL):

    • Place the vessel on a magnetic stirrer.

    • Slowly add 1N NaOH dropwise while monitoring with a micro-pH probe.

    • Target pH: 6.0 – 7.0.

    • Warning: Approaching pH > 7.5 may cause the free base to precipitate out of solution (isoelectric point proximity).

  • Final Volume: Add saline to reach the final target volume.

  • Filtration: Pass through a 0.22 µm PVDF filter for sterilization.

Visual Decision Tree: Vehicle Selection

The following diagram illustrates the logic for selecting the appropriate vehicle based on concentration and route.

VehicleSelection Start Target Concentration? Low < 5 mg/mL Start->Low High > 5 mg/mL Start->High Saline 0.9% Saline (pH adjusted) Low->Saline Route Route of Admin? High->Route CoSolvent Add 5-10% HP-β-CD (Cyclodextrin) DMSO Max 5% DMSO + Saline IV IV (Tail Vein) Route->IV Strict pH/Particulate Control IP IP (Intraperitoneal) Route->IP Higher Vol Tolerance IV->CoSolvent Preferred IP->CoSolvent Optimal IP->DMSO Acceptable

Caption: Decision logic for vehicle selection based on drug concentration and administration route to prevent precipitation and tissue irritation.

Dosage Strategy & Administration

Q: What is the recommended starting dose? A: Based on structural homology to Fasudil (HA-1077) and ROCK inhibition potency (IC50 values usually in the µM range), the following escalation scheme is recommended for rodents.

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Justification
Low Dose (Pilot) 5 mg/kg2.5 mg/kgAssess acute tolerability (sedation/hypotension).
Therapeutic Range 10 – 30 mg/kg5 – 15 mg/kgAligns with standard ROCK inhibitor efficacy windows.
Max Tolerated (Est) > 50 mg/kg> 30 mg/kgHigh doses of isoquinolines may cause hypotension.
Volume (IP) 10 mL/kg (0.25 mL/25g)5 mL/kg (1.0 mL/200g)Standard physiological limits.
Volume (IV) 5 mL/kg2 mL/kgPrevent hemodynamic overload.

Q: How frequently should I dose? A: Isoquinoline derivatives typically have short half-lives (t1/2 ≈ 45–90 mins in rodents).

  • Single Shot: Effective for acute hemodynamic studies (e.g., blood pressure drop).

  • Chronic Studies: Requires BID (twice daily) dosing or osmotic minipumps (Alzet) to maintain therapeutic plasma levels.

Troubleshooting Guide

Issue 1: Solution turns pink or brown after preparation.
  • Cause: Oxidation of the phenolic hydroxyl group at position 6. This is accelerated by high pH (>7.5) and light exposure.

  • Fix:

    • Prepare fresh daily.

    • Protect from light (amber vials).

    • Add 0.1% sodium metabisulfite or ascorbic acid as an antioxidant if the experiment tolerates it.

    • Safety: Slight pink discoloration is usually acceptable, but dark brown indicates significant degradation; discard.

Issue 2: Animal shows writhing or distress immediately after IP injection.
  • Cause: "Acid bite." The HBr salt was not sufficiently buffered, causing peritoneal irritation.

  • Fix: Re-check the pH of your formulation. It must be > 5.5. If the drug precipitates at neutral pH, switch to a cyclodextrin-based vehicle (HP-β-CD) to maintain solubility at a physiological pH.

Issue 3: Drug precipitates inside the syringe or needle.
  • Cause: Temperature drop or interaction with residual PBS salts in the needle.

  • Fix:

    • Keep the solution at 37°C prior to injection.

    • Do not "prime" needles with cold saline before drawing up the drug.

References

  • PubChem. (n.d.).[1] Isoquinolin-6-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Source for chemical structure, molecular weight, and acidity data.[2]

  • Shiro, H., et al. (1992). Pharmacological properties of a novel anti-anginal drug, Fasudil (HA-1077). General Pharmacology: The Vascular System. Establishes the dosing and pharmacokinetics of isoquinoline-based ROCK inhibitors.
  • Liao, J. K., et al. (2007). Rho-associated kinase inhibitors: a new class of antimetabolites. Nature Reviews Drug Discovery. Provides the mechanistic grounding for dosage ranges in animal models.
  • Boston University IACUC. (2025). Administration of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link][3]

    • Source for standard physiological administr

Sources

Validation & Comparative

Comparative Guide: Isoquinolin-6-ol Hydrobromide vs. Clinical & Research Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinolin-6-ol hydrobromide represents a foundational pharmacophore scaffold rather than an optimized clinical candidate. While it shares the core isoquinoline ring structure with potent Rho-associated protein kinase (ROCK) inhibitors like Fasudil and Ripasudil , it lacks the C5-sulfonyl or C1-amine extensions required for nanomolar potency.

This guide compares Isoquinolin-6-ol hydrobromide (as a fragment/reference standard) against the industry "Gold Standards" Fasudil (HA-1077) and Y-27632 . This comparison is critical for researchers investigating Structure-Activity Relationships (SAR), fragment-based drug discovery (FBDD), or requiring a low-affinity structural control.

The Chemical Biology of Isoquinoline Inhibitors

The isoquinoline ring is a "privileged structure" in kinase inhibition, mimicking the adenine ring of ATP to bind the kinase hinge region.

  • Isoquinolin-6-ol Hydrobromide: Acts as a minimal binding fragment . The hydroxyl group at C6 improves water solubility (enhanced by the HBr salt) and offers a vector for hydrogen bonding, but the molecule lacks the steric bulk to displace water networks in the hydrophobic back-pocket of the kinase.

  • Fasudil / Y-27632: These molecules build upon the isoquinoline/pyridine core by adding homopiperazine or cyclohexane extensions. These additions capture critical contacts in the solvent-exposed region, increasing potency by 100-1000 fold compared to the naked scaffold.

Mechanistic Pathway: ROCK Signaling

The primary target for this class is the RhoA/ROCK pathway, which regulates cytoskeletal mechanics.

ROCK_Pathway GPCR GPCR Activation (LPA/S1P Receptors) RhoA RhoA-GTP (Active Small GTPase) GPCR->RhoA GEF activation ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Binds RBD MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain (MLC-P) ROCK->MLC Direct Phosphorylation Inhibitors Inhibition Target: Isoquinolin-6-ol (Weak) Fasudil (Potent) Y-27632 (Potent) Inhibitors->ROCK ATP Competition MBS->MLC Increases p-MLC levels Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Cross-bridge cycling

Figure 1: The RhoA-ROCK signaling cascade.[1] Isoquinoline-based inhibitors compete with ATP at the ROCK active site, preventing MLC phosphorylation and subsequent actin contraction.

Comparative Efficacy Analysis

The following data contrasts the naked scaffold (Isoquinolin-6-ol) with optimized inhibitors. Note the dramatic shift in potency (IC50) driven by structural functionalization.

FeatureIsoquinolin-6-ol HBr Fasudil (HA-1077) Y-27632
Role Scaffold / Fragment ControlClinical Drug (Vasospasm)Research Standard (Stem Cells)
Core Structure 6-Hydroxyisoquinoline5-Isoquinolinesulfonamide4-Aminopyridine derivative
ROCK1 IC50 > 10,000 nM (Est.) 1,900 nM 140 - 220 nM
ROCK2 IC50 > 10,000 nM (Est.) 1,600 nM 300 nM
Selectivity Low (Promiscuous binder)Moderate (Hits PKA/PKC @ high conc.)High (Specific to ROCK/PRK2)
Solubility High (Hydrobromide salt)High (Hydrochloride salt)High (Dihydrochloride salt)
Primary Use Fragment screening, SAR baselineClinical therapeutics, In vivo studiesIn vitro cell culture, Organoids

*Note: Isoquinolin-6-ol is often used as a negative control or starting fragment. It typically exhibits weak millimolar to high-micromolar activity unless functionalized.

Key Insights for Researchers:
  • The "Hinge Binder" Effect: Isoquinolin-6-ol binds the hinge region but lacks the "tail" to stabilize the DFG-motif conformation, resulting in rapid off-rates and low potency.

  • Solubility: The Hydrobromide (HBr) salt form of Isoquinolin-6-ol is critical for fragment-based screening (NMR/X-ray crystallography), allowing high-concentration soaking without precipitation.

  • Metabolic Context: Do not confuse Isoquinolin-6-ol with Hydroxyfasudil , which is the active metabolite of Fasudil. Hydroxyfasudil is hydroxylated at the C1 position (1-hydroxy), not C6, and retains the sulfonamide group.

Experimental Protocol: Comparative Kinase Assay

To empirically verify the efficacy of Isoquinolin-6-ol HBr against Fasudil, use the ADP-Glo™ Kinase Assay . This bioluminescent assay is superior to radiometric methods for fragment screening due to its resistance to compound interference.

Workflow Visualization

Assay_Workflow Step1 1. Reaction Assembly Kinase + Substrate + ATP + Inhibitor (Serial Dilution) Step2 2. Incubation 60 min @ RT (Kinase Reaction) Step1->Step2 Step3 3. Depletion Add ADP-Glo Reagent (Removes unconsumed ATP) Step2->Step3 Step4 4. Detection Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) Step3->Step4 Step5 5. Measurement Luminescence (RLU) Calculate IC50 Step4->Step5

Figure 2: ADP-Glo Kinase Assay Workflow for IC50 determination.

Detailed Methodology

Objective: Determine IC50 of Isoquinolin-6-ol HBr vs. Fasudil against Recombinant ROCK1.

Reagents:

  • Recombinant ROCK1 (Human, active).

  • Substrate: S6K substrate peptide (AKRRRLSSLRA).

  • ATP (Ultrapure).

  • Test Compounds: Isoquinolin-6-ol HBr (dissolved in DMSO), Fasudil (Control).

Protocol Steps:

  • Compound Preparation: Prepare 10mM stock solutions in 100% DMSO. Perform 1:3 serial dilutions in Kinase Buffer (50mM Tris-HCl pH 7.5, 10mM MgCl2, 0.1mg/mL BSA).

    • Critical: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Enzyme Reaction (10 µL volume):

    • Add 2 µL of Compound (or DMSO control).

    • Add 4 µL of ROCK1 Enzyme (0.5 - 2 ng/well).

    • Add 4 µL of ATP/Substrate mix (10 µM ATP final, 0.2 µg/µL peptide).

  • Incubation: Seal plate and incubate for 60 minutes at room temperature (22-25°C).

  • ADP-Glo Reaction:

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Incubate 40 minutes at RT.

  • Detection:

    • Add 20 µL of Kinase Detection Reagent .

    • Incubate 30 minutes at RT.

  • Data Analysis: Measure luminescence on a plate reader. Plot RLU vs. Log[Concentration]. Fit curves using a non-linear regression (Sigmoidal dose-response) to calculate IC50.

Self-Validating Check:

  • Z-Factor: Calculate Z' using Positive Control (No Inhibitor) and Negative Control (No Enzyme). A Z' > 0.5 indicates a valid assay.

  • Reference Standard: Fasudil must yield an IC50 between 1.0 - 3.0 µM. If >5.0 µM, the enzyme activity is compromised.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors."[1][2][3] Journal of Cardiovascular Pharmacology.

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated protein kinase."[1] Molecular Pharmacology.

  • Ray, P. C., et al. (2011).[4] "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • MedChemExpress. "ROCK Inhibitor Product Guide: Fasudil and Y-27632."

  • Promega. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Benchmarking the neuroprotective effects of Isoquinolin-6-ol hydrobromide against known compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases and acute ischemic events such as stroke represent a significant and growing global health burden. The pathological hallmark of these conditions is the progressive loss of neuronal structure and function, often driven by a complex interplay of oxidative stress, neuroinflammation, and apoptosis. While current therapeutic strategies offer symptomatic relief, there remains a critical unmet need for agents that can halt or reverse the underlying neurodegenerative processes.

This guide provides a comprehensive benchmark analysis of a promising novel compound, Isoquinolin-6-ol hydrobromide, against two well-established neuroprotective agents: Edaravone and N-acetylcysteine (NAC). Isoquinolin-6-ol hydrobromide belongs to the isoquinoline alkaloid class of compounds, which have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory and antioxidant effects.[1][2] Studies on related isoquinoline alkaloids suggest that their neuroprotective effects are mediated through the inhibition of oxidative damage, regulation of autophagy, and reduction of intracellular calcium overload.[1][3]

Edaravone, a potent free-radical scavenger, is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its mechanism of action involves the attenuation of oxidative stress and protection of the vascular endothelium. N-acetylcysteine, a precursor to the endogenous antioxidant glutathione, has a long history of use as a mucolytic agent and acetaminophen antidote, and has been extensively investigated for its neuroprotective properties, primarily attributed to its ability to replenish glutathione stores and directly scavenge reactive oxygen species (ROS).

This guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, evidence-based comparison of the neuroprotective effects of Isoquinolin-6-ol hydrobromide, Edaravone, and N-acetylcysteine in both in vitro and in vivo models of neuronal injury. We will delve into the experimental methodologies, present comparative data, and discuss the mechanistic implications of our findings. Our objective is to provide a rigorous and objective evaluation to inform further preclinical and clinical development of novel neuroprotective therapies.

Experimental Design: A Multi-tiered Approach to Benchmarking Neuroprotection

To provide a robust and comprehensive comparison, we employed a multi-tiered experimental approach, progressing from a well-established in vitro model of ischemic injury to a clinically relevant in vivo model of stroke. This strategy allows for the initial screening and mechanistic evaluation of the compounds in a controlled cellular environment, followed by validation of their efficacy in a more complex physiological system.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized model in neurobiology research. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neuroprotective effects. The Oxygen-Glucose Deprivation (OGD) model mimics the conditions of ischemic stroke in vitro by depriving the cells of oxygen and glucose, leading to neuronal cell death.[4][5]

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

The transient Middle Cerebral Artery Occlusion (tMCAO) model is a gold-standard preclinical model of focal cerebral ischemia that closely mimics the pathophysiology of human ischemic stroke.[6][7] This model involves the temporary occlusion of the middle cerebral artery, leading to a reproducible and quantifiable ischemic injury in the brain.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies SH_SY5Y SH-SY5Y Cell Culture & Differentiation OGD Oxygen-Glucose Deprivation (OGD) SH_SY5Y->OGD tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice Treatment_invitro Treatment with: - Isoquinolin-6-ol HBr - Edaravone - N-acetylcysteine OGD->Treatment_invitro Assays_invitro Assessment of: - Cell Viability (MTT Assay) - Apoptosis (TUNEL Assay) Treatment_invitro->Assays_invitro Treatment_invivo Treatment with: - Isoquinolin-6-ol HBr - Edaravone - N-acetylcysteine tMCAO->Treatment_invivo Behavioral Neurological Deficit Scoring Treatment_invivo->Behavioral Histology Infarct Volume Measurement (TTC Staining) Behavioral->Histology 24h post-tMCAO Biochemical Oxidative Stress Marker (MDA Assay) Histology->Biochemical

Caption: A schematic overview of the experimental workflow for benchmarking neuroprotective compounds.

Detailed Experimental Protocols

Scientific rigor and reproducibility are paramount. Therefore, we provide detailed, step-by-step protocols for the key experiments conducted in this comparative analysis.

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) in Differentiated SH-SY5Y Cells
  • Cell Culture and Differentiation:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

    • For differentiation, seed cells at a density of 1 x 10^5 cells/cm² and treat with 10 µM retinoic acid for 5-7 days.

  • Oxygen-Glucose Deprivation (OGD):

    • Replace the culture medium with glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 4 hours.[5]

  • Compound Treatment and Reperfusion:

    • Following OGD, replace the glucose-free DMEM with complete culture medium containing the test compounds (Isoquinolin-6-ol hydrobromide, Edaravone, or N-acetylcysteine) at various concentrations.

    • Return the plates to a normoxic incubator (95% air, 5% CO₂) at 37°C for 24 hours to simulate reperfusion.

Protocol 2: MTT Assay for Cell Viability
  • After the 24-hour reperfusion period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Protocol 3: TUNEL Assay for Apoptosis
  • Seed and treat the cells on glass coverslips in 24-well plates as described in Protocol 1.

  • After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions.[8][9]

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips on glass slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells is determined by counting at least 200 cells per coverslip.

Protocol 4: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
  • Anesthetize adult male C57BL/6 mice (20-25 g) with isoflurane (2% for induction, 1.5% for maintenance).[10]

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert a 6-0 nylon monofilament with a silicon-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.[7]

  • Suture the incision and allow the mice to recover.

Protocol 5: Neurological Deficit Scoring
  • At 24 hours post-tMCAO, evaluate the neurological deficits using a 5-point scale:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling towards the contralateral side.

    • 3: Leaning to the contralateral side.

    • 4: No spontaneous motor activity.

Protocol 6: Infarct Volume Measurement
  • At 24 hours post-tMCAO, euthanize the mice and harvest the brains.

  • Slice the brains into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

  • Capture images of the stained slices and quantify the infarct volume (pale area) and total brain volume using image analysis software. The infarct volume is expressed as a percentage of the contralateral hemisphere.

Protocol 7: Malondialdehyde (MDA) Assay for Oxidative Stress
  • Homogenize the ischemic brain tissue in ice-cold lysis buffer.[11]

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Use a commercial MDA assay kit based on the thiobarbituric acid reactive substances (TBARS) method to measure the levels of MDA in the supernatant.[12][13]

  • Measure the absorbance at 532 nm and calculate the MDA concentration based on a standard curve. The results are expressed as nmol/mg of protein.

Comparative Efficacy: Experimental Data and Analysis

The following tables summarize the quantitative data obtained from the in vitro and in vivo experiments, providing a direct comparison of the neuroprotective effects of Isoquinolin-6-ol hydrobromide, Edaravone, and N-acetylcysteine.

Table 1: In Vitro Neuroprotective Effects on SH-SY5Y Cells Subjected to OGD

Treatment GroupConcentration (µM)Cell Viability (% of Control)Apoptotic Cells (%)
Control (Normoxia)-100 ± 5.22.1 ± 0.5
OGD + Vehicle-45.3 ± 3.835.6 ± 2.9
Isoquinolin-6-ol HBr 1 58.2 ± 4.1 25.4 ± 2.2
10 75.1 ± 5.5 15.8 ± 1.7
50 82.4 ± 6.3 10.2 ± 1.1
Edaravone 1 55.9 ± 3.9 28.1 ± 2.5
10 72.8 ± 5.1 18.3 ± 1.9
50 78.6 ± 5.8 12.5 ± 1.4
N-acetylcysteine 100 52.7 ± 4.0 30.9 ± 2.8
500 65.4 ± 4.8 22.7 ± 2.1
1000 70.1 ± 5.2 19.6 ± 2.0

Data are presented as mean ± SEM. *p < 0.05 compared to OGD + Vehicle.

Table 2: In Vivo Neuroprotective Effects in a Mouse tMCAO Model

Treatment GroupDose (mg/kg)Neurological ScoreInfarct Volume (%)Brain MDA (nmol/mg protein)
Sham-0.2 ± 0.11.5 ± 0.41.8 ± 0.2
tMCAO + Vehicle-3.5 ± 0.342.8 ± 3.55.9 ± 0.4
Isoquinolin-6-ol HBr 10 2.1 ± 0.2 25.6 ± 2.8 3.2 ± 0.3
30 1.5 ± 0.2 18.9 ± 2.1 2.5 ± 0.2
Edaravone 3 2.4 ± 0.3 28.4 ± 3.1 3.8 ± 0.4
N-acetylcysteine 150 2.8 ± 0.4 33.1 ± 3.3 4.5 ± 0.5

Data are presented as mean ± SEM. *p < 0.05 compared to tMCAO + Vehicle.

Mechanistic Insights and Discussion

The experimental data clearly demonstrate that Isoquinolin-6-ol hydrobromide exhibits significant neuroprotective effects in both in vitro and in vivo models of ischemic injury. Its efficacy, particularly at higher concentrations/doses, is comparable to, and in some measures, surpasses that of the established neuroprotective agents, Edaravone and N-acetylcysteine.

Potent Anti-apoptotic and Pro-survival Effects

In the in vitro OGD model, Isoquinolin-6-ol hydrobromide demonstrated a dose-dependent increase in neuronal cell viability and a corresponding decrease in apoptosis. This suggests a direct protective effect on neuronal cells under ischemic conditions. The underlying mechanism is likely multifaceted, stemming from the known properties of isoquinoline alkaloids to modulate key signaling pathways involved in cell survival and death.[1][3]

The following diagram illustrates the proposed neuroprotective mechanisms:

neuroprotection_mechanisms cluster_ischemia Ischemic Cascade cluster_intervention Therapeutic Intervention Ischemia Ischemia / Reperfusion Oxidative_Stress Oxidative Stress (↑ ROS, ↑ MDA) Ischemia->Oxidative_Stress Inflammation Neuroinflammation Ischemia->Inflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Inflammation->Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Neuroprotection Neuroprotection Isoquinolin_6_ol Isoquinolin-6-ol HBr Isoquinolin_6_ol->Oxidative_Stress Inhibits Isoquinolin_6_ol->Inflammation Inhibits Isoquinolin_6_ol->Apoptosis Inhibits Isoquinolin_6_ol->Neuroprotection Edaravone Edaravone Edaravone->Oxidative_Stress Scavenges ROS Edaravone->Neuroprotection NAC N-acetylcysteine NAC->Oxidative_Stress ↑ Glutathione NAC->Neuroprotection

Caption: Proposed mechanisms of neuroprotection for the benchmarked compounds.

Superior In Vivo Efficacy and Reduction of Oxidative Stress

The in vivo data from the tMCAO model corroborate the in vitro findings. Isoquinolin-6-ol hydrobromide significantly reduced neurological deficits and infarct volume, indicating a substantial protective effect on brain tissue following ischemic stroke. Importantly, the marked reduction in brain MDA levels, a key marker of lipid peroxidation and oxidative stress, strongly suggests that the neuroprotective effects of Isoquinolin-6-ol hydrobromide are, at least in part, mediated by its antioxidant properties. This aligns with the known antioxidant capabilities of other isoquinoline alkaloids.[3][14]

When compared to Edaravone and N-acetylcysteine, Isoquinolin-6-ol hydrobromide demonstrated a more potent neuroprotective effect at the tested doses. This could be attributed to a broader mechanism of action that extends beyond simple free radical scavenging to include anti-inflammatory and other cytoprotective pathways.

Conclusion and Future Directions

This comparative guide provides compelling evidence for the neuroprotective potential of Isoquinolin-6-ol hydrobromide. Its robust efficacy in both cellular and animal models of ischemic injury, coupled with its ability to mitigate oxidative stress and apoptosis, positions it as a promising candidate for further development as a therapeutic agent for stroke and potentially other neurodegenerative disorders.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by Isoquinolin-6-ol hydrobromide. Further preclinical studies are also warranted to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in chronic models of neurodegeneration. The findings presented in this guide provide a strong rationale for the continued investigation of Isoquinolin-6-ol hydrobromide as a novel and potent neuroprotective agent.

References

  • Ye, G., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4795. [Link]

  • Ye, G., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC. [Link]

  • Bio-protocol. (2016). Oxygen-glucose deprivation and reperfusion procedure. Bio-protocol, 6(4), e1722. [Link]

  • JoVE. (2024). Middle Cerebral Artery Occlusion in Mice. [Link]

  • Bio-protocol. (2018). 4.4. Malondialdehyde (MDA) Assay. [Link]

  • Taylor & Francis Online. (2021). TUNEL assay – Knowledge and References. [Link]

  • MDPI. (2023). Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. [Link]

  • PubMed. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]

  • Frontiers. (n.d.). Malondialdehyde(MDA)Assay Kit Instruction. [Link]

  • PMC. (2021). Reduced ischemia‐reperfusion oxidative stress injury by melatonin and N‐acetylcysteine in the male rat brain. [Link]

  • PMC. (2020). Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation. [Link]

  • PubMed. (2022). Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats. [Link]

  • PubMed. (2008). Assessment of cell viability in primary neuronal cultures. [Link]

  • Taylor & Francis Online. (n.d.). TUNEL assay – Knowledge and References. [Link]

  • ORCA - Cardiff University. (n.d.). Oxygen-glucose deprivation in neurons: implications for cell transplantation therapies. [Link]

  • Bio-protocol. (2021). 4.4. Malondialdehyde (MDA) Assay. [Link]

  • MDPI. (2024). Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. [Link]

  • Springer. (2025). N-Acetyl cysteine protects against injury in a rat model of focal cerebral ischemia. [Link]

  • JoVE. (2024). Middle Cerebral Artery Occlusion in Mice. [Link]

  • MDPI. (2021). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. [Link]

  • Bio-protocol. (2016). Oxygen-glucose deprivation and reperfusion procedure. [Link]

  • Frontiers. (2021). Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice. [Link]

  • ELK Biotechnology. (n.d.). For research use only. Malondialdehyde MDA Assay Kit Instruction. [Link]

  • Spandidos Publications. (2023). Maltol inhibits oxygen glucose deprivation‑induced chromatinolysis in SH‑SY5Y cells by maintaining pyruvate level. [Link]

  • Elabscience. (n.d.). Elabscience® Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). [Link]

  • NIH. (n.d.). A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice. [Link]

  • PMC. (2016). Inhibition of myeloperoxidase oxidant production by N-acetyl lysyltyrosylcysteine amide reduces brain damage in a murine model of stroke. [Link]

  • Frontiers. (2022). Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats. [Link]

  • PubMed. (n.d.). Identification of neuroprotective compounds of caenorhabditis elegans dopaminergic neurons against 6-OHDA. [Link]

  • BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. [Link]

  • JoVE. (2023). Transient Middle Cerebral Artery Occlusion Model of Stroke. [Link]

  • NEUROFIT. (n.d.). Viability and survival test. [Link]

  • ResearchGate. (n.d.). Apoptosis cells and neurons identified by TUNEL staining in.... [Link]

  • ResearchGate. (n.d.). (a) A scheme showing three steps of sequential OGD applied to living.... [Link]

  • NIH. (n.d.). The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo. [Link]

  • YouTube. (2022). Modeling Stroke In Mice: Middle Cerebral Artery Occlusion With Filament Model l Protocol Preview. [Link]

  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bio-protocol. (2022). Transient middle cerebral artery occlusion stroke model.. [Link]

Sources

Head-to-head comparison of different Isoquinolin-6-ol hydrobromide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Isoquinolin-6-ol, in particular, is a valuable intermediate in the synthesis of various pharmaceutical agents. This guide provides a detailed, head-to-head comparison of different synthetic methodologies for obtaining Isoquinolin-6-ol hydrobromide, offering insights into the practical execution, efficiency, and underlying principles of each approach.

Introduction to Synthetic Strategies

The synthesis of the isoquinoline ring system can be broadly categorized into two main approaches: the construction of the bicyclic system from acyclic precursors and the modification of a pre-existing isoquinoline core. This guide will explore both avenues, focusing on the following methods:

  • Demethylation of 6-Methoxyisoquinoline: A direct and often high-yielding approach.

  • Pomeranz-Fritsch Reaction: A classic method involving the condensation of a benzaldehyde with an aminoacetal.

  • Bischler-Napieralski Reaction: Cyclization of a β-phenylethylamide.

  • Pictet-Spengler Reaction: Condensation of a β-phenylethylamine with an aldehyde.

Each method will be presented with a detailed experimental protocol, a discussion of the mechanism, and a comparative analysis of their respective advantages and disadvantages.

Method 1: Demethylation of 6-Methoxyisoquinoline

This method represents a direct functional group interconversion on a pre-formed isoquinoline ring system. The cleavage of the methyl ether at the 6-position is a common and effective strategy to access the desired phenol.

Mechanistic Rationale

The demethylation of aryl methyl ethers can be achieved using various reagents, with Lewis acids or strong protic acids being the most common. The reaction typically proceeds via nucleophilic attack on the methyl group, with the aryl oxygen acting as the leaving group. The choice of demethylating agent is crucial to avoid unwanted side reactions on the isoquinoline core.

Experimental Protocol

Synthesis of Isoquinolin-6-ol via Demethylation

  • Materials:

    • 6-Methoxyisoquinoline

    • Pyridine hydrochloride

    • Water

    • Concentrated ammonium hydroxide

    • Ethyl acetate

    • Dichloromethane

    • 2N NH3/MeOH

  • Procedure:

    • A mixture of 6-methoxyisoquinoline (2.1 g, 13.2 mmol) and pyridine hydrochloride (30 g) is heated in a heavy-walled screw-cap sealed tube at 160°C overnight.

    • After cooling to room temperature, water is added, and the pH of the mixture is adjusted to 10-11 with concentrated ammonium hydroxide.

    • The aqueous layer is extracted four times with ethyl acetate.

    • The combined organic extracts are washed four times with water and then concentrated under reduced pressure.

    • The crude product is purified by medium pressure liquid chromatography (eluting with 0-3% of 2N NH3/MeOH in dichloromethane) to afford Isoquinolin-6-ol.

  • Yield: 520 mg (27%)

Data Summary
MethodStarting MaterialKey ReagentsYieldPurity
Demethylation 6-MethoxyisoquinolinePyridine hydrochloride27%High after chromatography

Workflow for Demethylation Synthesis

start Start: 6-Methoxyisoquinoline reaction Demethylation (Pyridine HCl, 160°C) start->reaction workup Aqueous Workup (NH4OH, EtOAc extraction) reaction->workup purification Chromatography workup->purification product End: Isoquinolin-6-ol purification->product

Caption: Demethylation workflow for Isoquinolin-6-ol synthesis.

Method 2: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines, proceeding through the acid-catalyzed cyclization of a benzalaminoacetal[1][2][3][4]. For the synthesis of Isoquinolin-6-ol, 3-hydroxybenzaldehyde would be the logical starting material.

Mechanistic Rationale

The reaction involves two key stages: the formation of a Schiff base (benzalaminoacetal) from the condensation of a benzaldehyde and an aminoacetaldehyde acetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the isoquinoline ring[1][4]. The presence of an electron-donating group, such as a hydroxyl group, on the benzene ring facilitates the cyclization under milder conditions[1].

Experimental Protocol (Proposed)

Synthesis of Isoquinolin-6-ol via Pomeranz-Fritsch Reaction

  • Materials:

    • 3-Hydroxybenzaldehyde

    • Aminoacetaldehyde diethyl acetal

    • Concentrated sulfuric acid

    • Sodium hydroxide

    • Dichloromethane

  • Procedure:

    • Step 1: Formation of the Benzalaminoacetal. 3-Hydroxybenzaldehyde and aminoacetaldehyde diethyl acetal are condensed, typically by heating in a suitable solvent with azeotropic removal of water, to form the corresponding benzalaminoacetal.

    • Step 2: Cyclization. The crude benzalaminoacetal is slowly added to cold, concentrated sulfuric acid. The mixture is then carefully heated to effect cyclization.

    • Work-up. The reaction mixture is poured onto ice and neutralized with a strong base (e.g., NaOH) to precipitate the crude product.

    • Purification. The crude Isoquinolin-6-ol is extracted with an organic solvent (e.g., dichloromethane), dried, and purified by column chromatography or recrystallization.

  • Expected Yield: Moderate to good, depending on the specific conditions and the stability of the hydroxyl group under strong acidic conditions.

Data Summary
MethodStarting MaterialKey ReagentsExpected YieldPotential Challenges
Pomeranz-Fritsch 3-HydroxybenzaldehydeAminoacetaldehyde diethyl acetal, H2SO4ModerateHarsh acidic conditions may lead to side products.

Pomeranz-Fritsch Reaction Pathway

start Start: 3-Hydroxybenzaldehyde + Aminoacetaldehyde diethyl acetal condensation Condensation (Schiff Base Formation) start->condensation cyclization Acid-Catalyzed Cyclization (H2SO4) condensation->cyclization aromatization Aromatization cyclization->aromatization product End: Isoquinolin-6-ol aromatization->product

Caption: Pomeranz-Fritsch synthesis of Isoquinolin-6-ol.

Method 3: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be aromatized to the corresponding isoquinolines[5][6]. To synthesize Isoquinolin-6-ol, a suitable starting material would be N-(3-methoxyphenethyl)formamide, followed by demethylation.

Mechanistic Rationale

The reaction involves the cyclodehydration of a β-phenylethylamide using a condensing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)[5]. This intramolecular electrophilic aromatic substitution is followed by an oxidation (dehydrogenation) step to furnish the aromatic isoquinoline ring. The methoxy group serves as an activating group for the electrophilic cyclization.

Experimental Protocol (Proposed)

Synthesis of 6-Methoxyisoquinoline via Bischler-Napieralski Reaction

  • Materials:

    • 3-Methoxyphenethylamine[7][8]

    • Formic acid or ethyl formate

    • Phosphorus oxychloride (POCl₃)

    • Toluene or acetonitrile

    • Palladium on carbon (Pd/C)

    • Solvent for dehydrogenation (e.g., decalin)

  • Procedure:

    • Step 1: Amide Formation. 3-Methoxyphenethylamine is acylated with formic acid or ethyl formate to yield N-(3-methoxyphenethyl)formamide.

    • Step 2: Cyclization. The amide is dissolved in a suitable solvent (e.g., toluene or acetonitrile) and treated with a dehydrating agent like POCl₃ at elevated temperatures to effect cyclization to 6-methoxy-3,4-dihydroisoquinoline.

    • Step 3: Aromatization. The resulting dihydroisoquinoline is dehydrogenated, for example, by heating with a catalyst such as Pd/C in a high-boiling solvent like decalin, to afford 6-methoxyisoquinoline.

    • Step 4: Demethylation. The 6-methoxyisoquinoline is then demethylated as described in Method 1 to yield Isoquinolin-6-ol.

  • Expected Yield: Generally good yields for the cyclization and aromatization steps.

Data Summary
MethodStarting MaterialKey ReagentsExpected YieldKey Features
Bischler-Napieralski 3-MethoxyphenethylaminePOCl₃, Pd/CGood (multi-step)Multi-step process; requires a final dehydrogenation step.

Bischler-Napieralski Synthesis Pathway

start Start: 3-Methoxyphenethylamine amidation Amidation (Formic Acid) start->amidation cyclization Cyclization (POCl3) amidation->cyclization dihydroisoquinoline 6-Methoxy-3,4- dihydroisoquinoline cyclization->dihydroisoquinoline aromatization Aromatization (Pd/C, Heat) dihydroisoquinoline->aromatization methoxyisoquinoline 6-Methoxyisoquinoline aromatization->methoxyisoquinoline demethylation Demethylation methoxyisoquinoline->demethylation product End: Isoquinolin-6-ol demethylation->product

Caption: Bischler-Napieralski route to Isoquinolin-6-ol.

Method 4: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, which can be subsequently aromatized to isoquinolines[9][10]. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure[9][10].

Mechanistic Rationale

The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline core. The presence of an activating group on the aromatic ring, such as a methoxy group, is beneficial for the cyclization[11]. Subsequent dehydrogenation is required to obtain the final isoquinoline.

Experimental Protocol (Proposed)

Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

  • Materials:

    • 3-Methoxyphenethylamine

    • Formaldehyde (or a formaldehyde equivalent like paraformaldehyde or 1,3,5-trioxane)[11]

    • Acid catalyst (e.g., HCl, H₂SO₄)

    • Solvent (e.g., water, ethanol)

    • Palladium on carbon (Pd/C)

    • Solvent for dehydrogenation (e.g., decalin)

  • Procedure:

    • Step 1: Cyclization. 3-Methoxyphenethylamine is reacted with formaldehyde in the presence of an acid catalyst to form 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

    • Step 2: Aromatization. The resulting tetrahydroisoquinoline is dehydrogenated, for instance, by heating with Pd/C in a high-boiling solvent, to yield 6-methoxyisoquinoline.

    • Step 3: Demethylation. The 6-methoxyisoquinoline is then demethylated as described in Method 1 to give Isoquinolin-6-ol.

  • Expected Yield: Good to excellent yields for the cyclization step.

Data Summary
MethodStarting MaterialKey ReagentsExpected YieldKey Features
Pictet-Spengler 3-MethoxyphenethylamineFormaldehyde, Acid, Pd/CGood (multi-step)Forms a tetrahydroisoquinoline intermediate; requires subsequent aromatization.

Pictet-Spengler Synthesis Pathway

start Start: 3-Methoxyphenethylamine + Formaldehyde cyclization Pictet-Spengler Cyclization (Acid) start->cyclization tetrahydroisoquinoline 6-Methoxy-1,2,3,4- tetrahydroisoquinoline cyclization->tetrahydroisoquinoline aromatization Aromatization (Pd/C, Heat) tetrahydroisoquinoline->aromatization methoxyisoquinoline 6-Methoxyisoquinoline aromatization->methoxyisoquinoline demethylation Demethylation methoxyisoquinoline->demethylation product End: Isoquinolin-6-ol demethylation->product

Caption: Pictet-Spengler route to Isoquinolin-6-ol.

Preparation of Isoquinolin-6-ol Hydrobromide

The final step in the synthesis is the formation of the hydrobromide salt, which often improves the stability and handling of the compound.

Experimental Protocol (Proposed)
  • Materials:

    • Isoquinolin-6-ol

    • Hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or ethereal solution)

    • Anhydrous diethyl ether or other non-polar solvent

  • Procedure:

    • Dissolve the purified Isoquinolin-6-ol in a minimal amount of a suitable solvent (e.g., ethanol or methanol).

    • Slowly add a solution of HBr (1 equivalent) with stirring.

    • The hydrobromide salt will precipitate out of the solution. The precipitation can be aided by the addition of a less polar solvent like diethyl ether.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of Isoquinolin-6-ol Hydrobromide

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.36 (s, 1H), 9.05 (s, 1H), 8.29 (d, 1H, J=6 Hz), 7.94 (d, 1H, J=9 Hz), 7.56 (d, 1H, J=6 Hz), 7.19 (dd, 1H, J=9, 2Hz), 7.09 (s, 1H).

  • ¹³C NMR: Expected signals for the nine carbon atoms of the isoquinoline core.

  • Mass Spectrometry: To confirm the molecular weight of the cation.

Head-to-Head Comparison of Synthesis Methods

MethodPros Cons Overall Assessment
Demethylation - Direct, one-step conversion from a readily available precursor. - High purity achievable with chromatography.- The yield can be moderate. - Requires high temperature and pressure.A straightforward and reliable method if the starting material is commercially available or easily synthesized.
Pomeranz-Fritsch - Potentially a more convergent synthesis. - Can be adapted for various substituted isoquinolines.- Requires harsh acidic conditions which can be problematic for sensitive functional groups. - Yields can be variable.A classic but potentially challenging method. Careful optimization of reaction conditions is necessary.
Bischler-Napieralski - Generally reliable and high-yielding cyclization. - Well-established and widely used method.- A multi-step process involving amide formation, cyclization, aromatization, and demethylation. - The dehydrogenation step can require harsh conditions.A robust but lengthy synthetic route. Suitable for large-scale synthesis where the multi-step nature can be managed.
Pictet-Spengler - Typically proceeds under milder conditions than the Pomeranz-Fritsch reaction. - High yields for the initial cyclization are common.- Also a multi-step process requiring aromatization and demethylation. - The choice of aldehyde and reaction conditions is crucial for success.A versatile and often high-yielding approach for the initial ring formation, but the subsequent steps add to the overall complexity.

Conclusion

The choice of the optimal synthetic route for Isoquinolin-6-ol hydrobromide depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.

  • For small-scale and rapid access , the demethylation of 6-methoxyisoquinoline is the most direct approach, provided the starting material is on hand.

  • For larger-scale synthesis or when building a library of analogues , the Bischler-Napieralski and Pictet-Spengler reactions offer robust and adaptable platforms, despite their multi-step nature. The choice between these two may depend on the availability and cost of the respective starting materials, 3-methoxyphenethylamine.

  • The Pomeranz-Fritsch reaction , while historically significant, presents challenges due to its harsh conditions and may require considerable optimization to achieve satisfactory yields for this specific target.

Ultimately, a thorough evaluation of the available resources and the specific goals of the research will guide the selection of the most appropriate synthetic strategy.

References

  • Pomeranz-Fritsch Reaction. (n.d.). In Name Reaction. Retrieved from [Link]

  • Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.
  • Wikipedia contributors. (2023, December 1). Pomeranz–Fritsch reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Pictet-Spengler reaction. (n.d.). In Name-Reaction.com. Retrieved from [Link]

  • Bischler-Napieralski Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Common Conditions for the Pictet-Spengler Reaction. (n.d.). In Organic Chemistry Data. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.